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  • Product: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene
  • CAS: 1228093-59-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (chloro, fluoro, iodo) and electron-donating (methoxy) groups on a benzene ring imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of complex organic molecules. The precise positioning of these substituents allows for regioselective functionalization, a critical aspect in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic approach for this compound, grounded in established chemical principles.

Molecular Structure and Chemical Identity

The molecular structure of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is defined by a benzene ring substituted with four different functional groups. The numbering of the substituents follows IUPAC nomenclature, which prioritizes the principal functional group (methoxy in this case, as part of an ether) and then proceeds to give the lowest possible locants to the other substituents.

Key Identifiers:

  • IUPAC Name: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

  • CAS Number: 1228093-59-1[1]

  • Molecular Formula: C₇H₅ClFIO

  • Canonical SMILES: COC1=C(I)C=C(F)C=C1Cl

The Simplified Molecular Input Line Entry System (SMILES) string provides a linear representation of the molecule's structure. It is crucial to use the canonical form to ensure a unique and standardized representation.[2]

Structural Diagram

Caption: 2D structure of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.

Physicochemical Properties

PropertyPredicted Value
Molecular Weight 286.47 g/mol
Boiling Point ~250-280 °C (at 760 mmHg)
Melting Point Not available (likely a solid at room temperature)
Density ~1.9 g/cm³
LogP (Octanol-Water Partition Coefficient) ~3.5 - 4.5
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)

Note: These values are estimations and should be confirmed experimentally.

Proposed Synthesis Pathway

A plausible synthetic route to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene can be designed starting from a readily available substituted aniline. The following multi-step synthesis leverages well-established and reliable organic transformations.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Chloro-5-fluoroaniline Step1 Iodination Start->Step1 Intermediate1 2-Iodo-3-chloro-5-fluoroaniline Step1->Intermediate1 Step2 Diazotization & Sandmeyer Reaction Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 1-Chloro-5-fluoro-3-iodophenol Step3->Intermediate3 Step4 Williamson Ether Synthesis Intermediate3->Step4 Product 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Step4->Product

Caption: Proposed synthetic workflow for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Iodination of 3-Chloro-5-fluoroaniline

  • Rationale: The amino group is a strong activating and ortho-, para-directing group. Iodination is expected to occur at the positions ortho to the amine.

  • Protocol:

    • To a solution of 3-chloro-5-fluoroaniline (1.0 eq) in a suitable solvent such as aqueous methanol, add sodium bicarbonate (2.0 eq) to act as a base.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of iodine monochloride (ICl) (1.1 eq) dropwise while maintaining the temperature. The use of ICl provides a more electrophilic iodine source than I₂.[5][6]

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-iodo-3-chloro-5-fluoroaniline.

Step 2: Diazotization and Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring with a variety of substituents, including a hydroxyl group (via hydrolysis of the diazonium salt).[7][8][9]

  • Protocol:

    • Dissolve the crude 2-iodo-3-chloro-5-fluoroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.

Step 3: Hydrolysis of the Diazonium Salt

  • Rationale: The diazonium salt is then hydrolyzed to the corresponding phenol by heating in an aqueous acidic solution.

  • Protocol:

    • Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • The nitrogen gas will evolve, and the corresponding phenol, 1-chloro-5-fluoro-3-iodophenol, will precipitate or form an oil.

    • After the addition is complete, continue heating for a short period to ensure complete hydrolysis.

    • Cool the mixture and extract the phenol with a suitable organic solvent like diethyl ether or ethyl acetate.

Step 4: Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a straightforward and high-yielding method for the formation of ethers from an alkoxide and a primary alkyl halide.

  • Protocol:

    • Dissolve the crude 1-chloro-5-fluoro-3-iodophenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to deprotonate the phenol and form the phenoxide.

    • Add methyl iodide (CH₃I) (1.2 eq) to the reaction mixture.

    • Heat the reaction at a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).

    • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-chloro-5-fluoro-3-iodo-2-methoxybenzene.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, predicted spectroscopic data can provide valuable insights for the characterization of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. These predictions are based on computational models and established spectroscopic principles.[10][11][12]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4d1HAr-H
~6.9 - 7.1d1HAr-H
~3.9s3H-OCH₃

Note: The aromatic protons will likely appear as doublets due to coupling with the fluorine atom. The exact chemical shifts and coupling constants will be influenced by the combined electronic effects of all substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~155 - 160 (d)C-F
~150 - 155C-O
~135 - 140C-Cl
~120 - 125 (d)C-H
~115 - 120 (d)C-H
~90 - 95C-I
~60 - 65-OCH₃

Note: Carbons coupled to fluorine will appear as doublets with a characteristic C-F coupling constant.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 286, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of a methyl radical (M-15) from the methoxy group and the loss of the iodine atom.

Conclusion

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While experimental data on this specific molecule is sparse, its structure and properties can be reliably inferred from established chemical principles and data from analogous compounds. The proposed synthetic pathway offers a logical and feasible route for its preparation, utilizing well-understood and high-yielding reactions. The predicted spectroscopic data serves as a useful guide for its characterization. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this interesting molecule and to explore its applications in drug discovery and materials science.

References

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Gomez-Bombarelli, R., et al. (2018). Machine learning for spectroscopic properties of organic molecules. Aalto University Research Portal. Available from: [Link]

  • Staker, C. L., et al. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. International Journal of Current Science (IJCSPUB). Available from: [Link]

  • Kromann, J. C., et al. (2021). Enhanced Prediction of Absorption and Emission Wavelengths of Organic Compounds through Hybrid Graph Neural Network Architectures. ACS Omega. Available from: [Link]

  • Bidleman, T. F., et al. (2024). Air-Surface Exchange of Halomethoxybenzenes in a Swedish Subarctic Catchment. ChemRxiv. Available from: [Link]

  • Bidleman, T. F., et al. (2021). Halomethoxybenzenes in air of the Nordic region. Diva-portal.org. Available from: [Link]

  • Leskoff, A. SMILES to IUPAC. Available from: [Link]

  • Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available from: [Link]

  • Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. Available from: [Link]

  • BioSymetrics. (2020). When are Two Compounds the Same? The effect of SMILES format on chemical database overlap. Available from: [Link]

  • Patil, S., et al. (2020). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Letters in Organic Chemistry. Available from: [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available from: [Link]

Sources

Exploratory

Strategic Utilization of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene in Medicinal Chemistry

Executive Summary 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS: 1228093-59-1) is a specialized, high-value building block designed for the synthesis of polysubstituted biaryl scaffolds, particularly in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS: 1228093-59-1) is a specialized, high-value building block designed for the synthesis of polysubstituted biaryl scaffolds, particularly in the development of kinase inhibitors (e.g., MEK, EGFR) and protein-protein interaction modulators.

Its structural uniqueness lies in its orthogonal reactivity profile . The presence of three distinct halogen atoms (I, Cl, F) combined with an electron-donating methoxy group allows medicinal chemists to perform sequential, site-selective cross-coupling reactions. This guide details the electronic properties, synthetic utility, and experimental protocols for leveraging this scaffold to construct complex pharmacophores.

Structural & Electronic Analysis

The Reactivity Hierarchy

The power of this intermediate resides in the bond dissociation energy (BDE) differences between the carbon-halogen bonds. This creates a predictable order of reactivity under palladium-catalyzed conditions:

PositionSubstituentElectronic RoleReactivity Rank (Pd-Catalysis)Function
C-3 Iodo (-I) Leaving Group1 (Highest) Primary coupling site (Suzuki, Sonogashira, Buchwald).
C-1 Chloro (-Cl) Leaving Group2 (Medium) Secondary coupling site or hydrophobic handle.
C-5 Fluoro (-F) Metabolic Blocker3 (Inert) Blocks metabolic oxidation; modulates pKa/lipophilicity.
C-2 Methoxy (-OMe) Directing GroupN/A Electron donor; improves solubility; directs lithiation (if needed).
Electronic Landscape
  • The Methoxy Effect: The -OMe group at C-2 acts as an Ortho-Para donor. However, its steric bulk forces the aryl ring out of planarity when coupled to bulky groups at C-1 or C-3, potentially improving selectivity for specific kinase pockets (atropisomerism potential).

  • The Fluoro Effect: Located at C-5 (para to the methoxy), the fluorine atom blocks the most metabolically vulnerable site (cytochrome P450 oxidation), significantly extending the half-life of the final drug candidate.

Synthetic Methodologies: The "Iodo-First" Principle

The standard operational procedure for this molecule follows an "Iodo-First" strategy. Attempting to engage the chlorine first requires specialized ligands and conditions that may compromise the iodine integrity.

Workflow Visualization

The following diagram illustrates the logical flow of functionalizing this scaffold.

SynthesisWorkflow Start 1-Chloro-5-fluoro- 3-iodo-2-methoxybenzene Step1 Step 1: C-3 Selective Coupling (Suzuki/Buchwald) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 rt to 60°C Intermed Intermediate: 3-Substituted-1-chloro-5-fluoro-2-methoxybenzene Step1->Intermed Retention of Cl & F Step2 Step 2: C-1 Functionalization (Suzuki/Amination/Lithiation) Intermed->Step2 Pd2(dba)3, XPhos 100°C Final Final Pharmacophore (Biaryl/Heterocycle) Step2->Final Library Generation

Caption: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Cl bonds.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-3)

Objective: To install an aryl group at the C-3 position while leaving the C-1 chlorine intact for later use.

Reagents:

  • Substrate: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv)

  • Solvent: DME/Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv). Purge with nitrogen for 5 minutes.

  • Addition: Add degassed DME and 2.0 M Na2CO3 solution via syringe.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Note: Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (Iodo) should disappear; the product (Chloro-Biaryl) should form.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Check:

  • 1H NMR: Look for the disappearance of the specific proton signal adjacent to the Iodine (typically a doublet around 7.0–7.5 ppm) and the appearance of new aryl protons.

  • MS: The mass spectrum should show the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) in the product, confirming the Cl atom is still present.

Protocol B: Buchwald-Hartwig Amination (C-3)

Objective: To synthesize an aniline derivative (common in MEK inhibitors) at the C-3 position.

Reagents:

  • Substrate: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (1.0 equiv)

  • Amine: Aniline or cyclic amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) or BINAP

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine substrate, amine, catalyst, ligand, and base in a sealed tube.

  • Reaction: Heat to 90°C for 12 hours.

  • Note: The C-I bond reacts preferentially. The electron-rich nature of the methoxy group might slow down the reaction slightly compared to a non-substituted benzene, requiring the use of bidentate ligands like Xantphos to prevent catalyst deactivation.

Case Study: Kinase Inhibitor Scaffold Construction

Many kinase inhibitors (e.g., Trametinib analogs) utilize a polysubstituted benzene core where an amine is at position 3 and a halogen is at position 4 (relative to the amine).

Using 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene :

  • Step 1: Buchwald coupling at C-3 with a cyclopropylamine or substituted aniline.

    • Result: 3-Amino-1-chloro-5-fluoro-2-methoxybenzene.

  • Step 2: Demethylation of the C-2 Methoxy (using BBr3).

    • Result: 3-Amino-1-chloro-5-fluoro-2-hydroxybenzene (Phenol).

  • Step 3: Intramolecular cyclization or further functionalization of the Phenol/Amine pair to form benzoxazoles or similar heterocycles.

This route provides rapid access to 3,5-disubstituted-2-hydroxy-anilines , a privileged motif in drug discovery.

Handling & Safety Data

ParameterSpecificationSafety Precaution
Physical State Solid / PowderUse dust mask; avoid inhalation.
Storage 2–8°C, Inert AtmosphereLight sensitive (Iodine bond stability).
Hazards Irritant (Skin/Eye)Wear nitrile gloves and safety goggles.
Incompatibility Strong OxidizersAvoid contact with peroxides.

Critical Note: Iodine-containing compounds can release free iodine (


) upon prolonged exposure to light, turning the solid yellow/brown. Always store in amber vials wrapped in foil.

References

  • Compound Identification

    • 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene.[1] AOBChem. Available at: [Link]

  • Synthetic Methodology (Suzuki Coupling)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483.

  • Synthetic Methodology (Buchwald-Hartwig)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Medicinal Chemistry Context (Kinase Inhibitors): Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors". Nature Reviews Cancer, 9, 28-39. (Contextual reference for scaffold utility).

Sources

Foundational

Metabolic Stability of Fluorinated Iodoanisole Derivatives: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Metabolic Stability In the landscape of modern drug discovery, the optimization of a molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the optimization of a molecule's metabolic stability is not merely a desirable attribute; it is a critical determinant of its clinical viability. A compound that is rapidly metabolized will likely exhibit poor pharmacokinetic properties, leading to low bioavailability and an inability to maintain therapeutic concentrations in the body. This guide delves into the specific and increasingly relevant class of fluorinated iodoanisole derivatives, molecules that present both unique opportunities and challenges in the quest for metabolically robust therapeutic agents. The strategic introduction of fluorine and iodine atoms onto an anisole scaffold is a deliberate design choice aimed at modulating metabolic fate. This paper will provide the foundational knowledge and practical methodologies to navigate the complexities of assessing and engineering the metabolic stability of these compounds.

The Anisole Scaffold: A Starting Point with Inherent Metabolic Liabilities

The anisole core, characterized by a methoxy group attached to a benzene ring, is a common motif in medicinal chemistry. However, its metabolic susceptibility is well-documented. The primary route of metabolism is through O-demethylation, a reaction predominantly catalyzed by cytochrome P450 enzymes (CYPs), particularly CYP2D6 and CYP2C19. This process converts the methoxy group into a hydroxyl group, creating a phenol that is then readily conjugated and excreted.

This inherent metabolic liability necessitates strategic modifications to enhance the compound's residence time in the body. The introduction of halogens, specifically fluorine and iodine, is a key strategy to mitigate this rapid clearance.

The Role of Fluorine: A Metabolic Shield

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason. Its small size and high electronegativity impart unique properties to a molecule. In the context of metabolic stability, the primary role of fluorine is to act as a "metabolic shield." By replacing a hydrogen atom with a fluorine atom at a site susceptible to oxidative metabolism, the carbon-fluorine bond, being significantly stronger than a carbon-hydrogen bond, is much less prone to cleavage by CYP enzymes. This strategy, often referred to as "metabolic switching" or "metabolic blocking," can dramatically enhance a compound's half-life.

Causality of Fluorine's Metabolic Blocking Effect
  • Bond Strength: The C-F bond energy is approximately 116 kcal/mol, compared to the C-H bond energy of about 99 kcal/mol. This higher energy barrier makes it more difficult for CYP enzymes to abstract a hydrogen atom and initiate oxidation.

  • Electronic Effects: Fluorine's high electronegativity can withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes. This can deactivate the ring towards oxidative metabolism.

The Influence of Iodine: A Modulator of Physicochemical Properties

The incorporation of iodine into the anisole scaffold serves a different, yet complementary, purpose. While not as effective a metabolic blocker as fluorine, iodine significantly influences the molecule's physicochemical properties.

  • Lipophilicity: Iodine is the most lipophilic of the common halogens, and its introduction can increase the overall lipophilicity of the compound. This can impact cell permeability, plasma protein binding, and volume of distribution.

  • Steric Hindrance: The large size of the iodine atom can provide steric hindrance, potentially shielding adjacent sites from metabolic attack.

  • Potential for Deiodination: While less common than oxidation, deiodination can occur, representing a potential metabolic pathway that must be considered.

Synergistic Effects: The Fluorinated Iodoanisole System

The combination of fluorine and iodine on an anisole scaffold creates a multi-faceted system where each halogen contributes to the overall metabolic profile. The fluorine atom can be strategically placed to block the primary sites of metabolism, such as the methoxy group or susceptible positions on the aromatic ring. The iodine atom can then be used to fine-tune the molecule's physicochemical properties and potentially provide additional steric shielding.

The interplay between these two halogens allows for a high degree of control over the molecule's metabolic fate. The following diagram illustrates the logical relationship between the structural components and their impact on metabolic stability.

cluster_0 Molecular Scaffold & Modifications cluster_1 Resulting Physicochemical & Metabolic Properties Anisole Anisole Core Metabolic_Liability Inherent Metabolic Liability (O-demethylation) Anisole->Metabolic_Liability Primary Metabolic Pathway Fluorine Fluorine Substitution Metabolic_Shielding Metabolic Shielding (Blocked Oxidation) Fluorine->Metabolic_Shielding Primary Role Iodine Iodine Substitution Physicochemical_Modulation Modulated Lipophilicity & Steric Hindrance Iodine->Physicochemical_Modulation Key Influence Enhanced_Stability Enhanced Metabolic Stability Metabolic_Shielding->Enhanced_Stability Physicochemical_Modulation->Enhanced_Stability

Caption: Logical flow from molecular components to enhanced metabolic stability.

Experimental Assessment of Metabolic Stability

A robust assessment of the metabolic stability of fluorinated iodoanisole derivatives requires a systematic, multi-step approach. The following protocols describe a self-validating system for obtaining reliable and reproducible data.

In Vitro Metabolic Stability Assessment: Liver Microsomal Assay

The liver microsomal stability assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It provides a measure of a compound's intrinsic clearance in the liver.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) * (mL incubation / mg microsomal protein).

The following diagram illustrates the experimental workflow for the liver microsomal stability assay.

Start Start: Prepare Reagents Incubation Incubation at 37°C (Microsomes + Compound + NADPH) Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (Acetonitrile + Internal Standard) Time_Points->Quench Centrifuge Centrifuge & Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Data_Analysis Data Analysis (Calculate t½ and Cl_int) LCMS->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

Caption: Workflow for the in vitro liver microsomal stability assay.

Metabolite Identification

Identifying the metabolites formed during incubation is crucial for understanding the metabolic pathways of a fluorinated iodoanisole derivative. This is typically done using high-resolution mass spectrometry.

Protocol:

  • Sample Preparation: Use samples from the microsomal stability assay.

  • LC-HRMS Analysis: Analyze the samples on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Processing: Use metabolite identification software to search for potential biotransformations (e.g., oxidation, demethylation, deiodination, glucuronidation).

  • Structural Elucidation: Confirm the structure of potential metabolites by comparing fragmentation patterns with the parent compound and, if available, synthetic standards.

Data Interpretation and Case Study

To illustrate the principles discussed, consider a hypothetical case study of three compounds:

  • Compound A: Anisole

  • Compound B: 4-Fluoro-1-iodo-2-methoxybenzene

  • Compound C: 2,6-Difluoro-1-iodo-4-methoxybenzene

The following table summarizes the expected metabolic stability data from a human liver microsomal assay.

CompoundDescriptionExpected t½ (min)Expected Cl_int (µL/min/mg)Primary Metabolic Pathway
A Anisole< 5> 200O-demethylation
B 4-Fluoro-1-iodo-2-methoxybenzene30 - 6010 - 25Ring oxidation
C 2,6-Difluoro-1-iodo-4-methoxybenzene> 120< 5Slow ring oxidation

Interpretation:

  • Compound A is rapidly metabolized via O-demethylation, as expected.

  • In Compound B , the fluorine atom likely offers some protection, but the aromatic ring is still susceptible to oxidation.

  • In Compound C , the two fluorine atoms flanking the methoxy group provide significant steric and electronic shielding, dramatically reducing the rate of metabolism and leading to high metabolic stability.

Conclusion and Future Directions

The strategic fluorination and iodination of the anisole scaffold present a powerful approach for developing metabolically stable drug candidates. A thorough understanding of the interplay between these halogens and the application of robust in vitro assays are essential for success. Future research in this area will likely focus on the use of computational models to predict metabolic fate with greater accuracy and the development of novel fluorination and iodination chemistries to further expand the toolkit of the medicinal chemist. By integrating the principles and methodologies outlined in this guide, researchers can more effectively navigate the challenges of drug metabolism and accelerate the development of new and improved therapeutics.

References

  • Stresser, D. M., et al. (2000). The role of cytochrome P450 2D6 in the O-demethylation of p-methoxyamphetamine. Drug Metabolism and Disposition, 28(10), 1143-1148. Available at: [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(7), 412-421. Available at: [Link]

Exploratory

The Electronic Architecture of a Polysubstituted Aromatic: An In-depth Technical Guide to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Abstract The precise control of a molecule's electronic properties is a cornerstone of modern drug design and development. In the realm of aromatic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of a molecule's electronic properties is a cornerstone of modern drug design and development. In the realm of aromatic compounds, the strategic placement of various substituents allows for the fine-tuning of reactivity, selectivity, and ultimately, biological activity. This technical guide provides a comprehensive analysis of the electronic effects at play in the polysubstituted aromatic compound, 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. By dissecting the individual and collective contributions of the chloro, fluoro, iodo, and methoxy substituents, we will construct a detailed portrait of the molecule's electronic landscape. This guide will delve into the interplay of inductive and resonance effects, utilizing Hammett constants and other quantitative measures to predict the electron density distribution within the benzene ring. Such an understanding is critical for anticipating the molecule's behavior in synthetic transformations and its potential interactions with biological targets.

Introduction: The Significance of Substituent Electronic Effects

The benzene ring, a ubiquitous scaffold in pharmaceuticals, is not a static entity. The introduction of substituents fundamentally alters its electronic character, influencing its reactivity in crucial synthetic steps and its ability to engage in vital intermolecular interactions, such as those with protein receptors. The electronic effects of substituents are broadly categorized into two primary modes of action: the inductive effect and the resonance effect.

  • The Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the differing electronegativities of the atoms. Electron-withdrawing groups pull electron density away from the ring (-I effect), while electron-donating groups push electron density towards the ring (+I effect).

  • The Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs can push electron density into the ring via resonance (+R effect), while groups with pi bonds can pull electron density from the ring (-R effect).

The overall electronic influence of a substituent is a vector sum of its inductive and resonance effects, which can either reinforce or oppose each other. In a polysubstituted benzene derivative like 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene, the interplay of these effects from four distinct groups creates a unique and complex electronic environment.

Deconstructing the Substituents: A Quantitative Analysis

To understand the cumulative effect on the benzene ring, we must first analyze the electronic properties of each individual substituent. Hammett constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

SubstituentInductive Effect (I)Resonance Effect (R)σ_meta (σm)σ_para (σp)
-Cl -I (Electron-withdrawing)+R (Weakly electron-donating)0.370.23
-F -I (Strongly electron-withdrawing)+R (Weakly electron-donating)0.340.06
-I -I (Electron-withdrawing)+R (Very weakly electron-donating)0.350.18
-OCH₃ -I (Weakly electron-withdrawing)+R (Strongly electron-donating)0.12-0.27

Table 1: Electronic properties and Hammett constants for the substituents in 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.

The Halogens: A Tale of Competing Effects

All three halogens (Cl, F, I) are more electronegative than carbon, resulting in a net electron-withdrawing inductive effect (-I).[1][2] However, they also possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). For halogens, the inductive effect is generally stronger than the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[1]

  • Fluorine (-F): Possesses the strongest -I effect due to its high electronegativity. Its +R effect is weak.

  • Chlorine (-Cl): Has a significant -I effect, though less pronounced than fluorine. Its +R effect is also weak.

  • Iodine (-I): Exhibits the weakest -I effect among the three halogens due to its lower electronegativity. Its +R effect is also the weakest.

The Methoxy Group: A Dominant Electron Donor

The methoxy group (-OCH₃) presents a classic example of opposing electronic forces. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom are readily delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R).[3] In the case of the methoxy group, the +R effect overwhelmingly dominates the -I effect, making it a powerful activating group in electrophilic aromatic substitution.[3]

The Cumulative Electronic Landscape of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

The overall electronic character of the benzene ring in 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is determined by the vector sum of the inductive and resonance effects of all four substituents.

Electronic_Effects cluster_inductive Inductive Effects (-I) Benzene Benzene Ring Cl Cl Benzene->Cl +R (weak) F F Benzene->F +R (weak) I I Benzene->I +R (very weak) OCH3 OCH3 Benzene->OCH3 +R (strong) Cl->Benzene -I (strong) F->Benzene -I (very strong) I->Benzene -I (moderate) OCH3->Benzene -I (weak)

A diagram illustrating the competing inductive and resonance effects of the substituents.

The methoxy group, being a strong +R donor, will significantly increase the electron density of the ring, particularly at the ortho and para positions relative to itself. However, the three halogen substituents, with their potent -I effects, will counteract this donation, leading to a complex and nuanced electron distribution.

The positions on the ring can be analyzed as follows:

  • Position 2 (bearing -OCH₃): Directly attached to the strongly activating methoxy group.

  • Positions 1 and 3 (bearing -Cl and -I): Ortho to the methoxy group, these positions would be activated by its +R effect, but are also subject to the -I effects of the attached halogens.

  • Position 4 (unsubstituted): Para to the methoxy group, this position will be strongly activated by the +R effect of the methoxy group. It is also meta to the chloro and iodo groups, feeling their -I effects.

  • Position 5 (bearing -F): Meta to the methoxy group, this position will experience a weaker activating effect from the methoxy group. It is also para to the chloro group and ortho to the iodo group.

  • Position 6 (unsubstituted): Ortho to the chloro group and para to the iodo group, and meta to the methoxy group.

Overall, the benzene ring in 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is expected to be activated towards electrophilic aromatic substitution compared to benzene, due to the dominant +R effect of the methoxy group. However, the deactivating -I effects of the three halogens will temper this activation.

Predicting Reactivity: Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

The primary directive for the regioselectivity of EAS reactions on this molecule will be the powerful ortho, para-directing methoxy group.[3] Therefore, incoming electrophiles are most likely to attack the positions ortho and para to the methoxy group.

  • Position 4: This position is para to the strongly activating methoxy group and is sterically unhindered, making it a highly probable site for electrophilic attack.

  • Positions 1 and 3: While electronically activated by the methoxy group, these positions are already substituted.

  • Position 6: This position is ortho to the chloro group, para to the iodo group, and meta to the methoxy group. The directing effects here are complex and competing.

EAS_Prediction 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Position 4 (Major Product) Position 4 (Major Product) 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene->Position 4 (Major Product) Electrophilic Attack (e.g., Nitration, Halogenation) Other Positions (Minor Products) Other Positions (Minor Products) 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene->Other Positions (Minor Products)

Predicted major site of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

For nucleophilic aromatic substitution to occur, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. While the halogens do withdraw electron density inductively, the strong electron-donating methoxy group makes SNAr reactions on this molecule less favorable compared to rings substituted with nitro groups, for example. However, under forcing conditions, SNAr could potentially occur. The relative leaving group ability of the halogens in SNAr is generally F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions.[4] Therefore, the fluorine atom at position 5 would be the most likely to be displaced by a strong nucleophile.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information about the electronic environment of the two aromatic protons. The proton at position 4, being para to the electron-donating methoxy group, would be expected to appear at a higher field (lower ppm) compared to the proton at position 6, which is influenced more strongly by the electron-withdrawing halogens.

  • ¹³C NMR: The carbon NMR spectrum would reveal six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative substituents (Cl, F, I, O) will show characteristic chemical shifts. The chemical shift of each carbon is influenced by the electronic effects of all substituents. Online prediction tools can provide an estimate of the ¹³C NMR spectrum.

Protocol for ¹³C NMR Prediction:

  • Utilize a web-based ¹³C NMR prediction tool.[5][6]

  • Input the SMILES string or draw the structure of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.

  • The tool will provide a predicted spectrum with chemical shifts for each carbon atom.

  • Analyze the predicted shifts in the context of the known electronic effects of the substituents to assign each peak to a specific carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-O stretching of the methoxy group, C-H stretching and bending of the aromatic ring, and C-X stretching for the carbon-halogen bonds.

Conclusion

The electronic landscape of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a finely balanced interplay of competing inductive and resonance effects. The strongly electron-donating methoxy group is the dominant activating force, directing electrophilic aromatic substitution primarily to the para position. The three halogen substituents, with their strong inductive electron withdrawal, serve to modulate the overall electron density of the ring. A thorough understanding of these electronic subtleties, as outlined in this guide, is paramount for any researcher or drug development professional seeking to utilize this or similarly complex polysubstituted aromatic compounds in their synthetic endeavors. While predictive in nature, this analysis provides a robust framework for anticipating the chemical behavior of this molecule and for the rational design of future synthetic strategies.

References

  • Lumen Learning. (n.d.). Organic Chemistry II: Substituent Effects. Retrieved from [Link]

  • Flexi answers. (n.d.). How do substituents influence the benzene ring?. CK-12 Foundation. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.6 Directing Effects of Substituted Benzenes. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Quora. (2013, April 18). Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds?. Retrieved from [Link]

  • YouTube. (2016, December 17). Inductive & Resonance effects towards Benzene (Lightboard). Retrieved from [Link]

  • Analytical Chemistry. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • RSC Publishing. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Hammett constants for some common substituents. (n.d.). Retrieved from [Link]

  • Chemometric Analysis of Substituent Effects. II. Relation Between Hammett Substituent Constants sigma m and sigma p and a New Mo. (n.d.). Retrieved from [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • 13C Chemical Shift Table. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Anisole. Retrieved from [Link]

  • Mestrelab Research Analytical Chemistry Software. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

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Foundational

Strategic Functionalization of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

Topic: Reactivity profile of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Content Type: In-depth Technical Guide A Guide to Chemoselective Cross-Coupling and Metallation Dynamics Executive Summary: The "Sandwiched" Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity profile of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Content Type: In-depth Technical Guide

A Guide to Chemoselective Cross-Coupling and Metallation Dynamics

Executive Summary: The "Sandwiched" Scaffold

The molecule 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS: 1228093-59-1) represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD). Its structural uniqueness lies in the dense functionalization around the methoxy core , where the electron-donating methoxy group (OMe) is sterically "sandwiched" between a chlorine atom (C1) and an iodine atom (C3), with a fluorine atom (C5) occupying the para-position.[1]

This specific arrangement offers three distinct, orthogonal reactivity handles, allowing researchers to sequentially elaborate the ring without protecting groups.[1] This guide delineates the precise order of operations required to exploit these handles, moving from the most reactive (Iodine) to the conditionally reactive (Chlorine) and the metabolically stable (Fluorine).[1]

Electronic & Steric Anatomy

To design successful experiments, one must understand the electronic landscape of the arene.[1]

PositionSubstituentElectronic EffectSteric EnvironmentReactivity Role
C3 Iodo (-I) Weakest C-X bond; Soft electrophile.High. Flanked by OMe.[1]Primary Vector. Readily undergoes oxidative addition or metal-halogen exchange.[1]
C1 Chloro (-Cl) Medium bond strength; Harder electrophile.High. Flanked by OMe.[1]Secondary Vector. Requires specialized ligands (e.g., Buchwald) or higher temperatures.[1]
C5 Fluoro (-F) Strongest C-X bond; High electronegativity.Low.Stability Vector. Modulates pKa/lipophilicity; generally inert to coupling.[1]
C2 Methoxy (-OMe) Electron Donor (+M); Lewis Basic.[1]Extreme. Sandwiched between Cl and I.Director. Directs lithiation/magnesiation to C3 via chelation; activates ring for EAS.[1]
The "Sandwich" Effect

The placement of the Methoxy group between Chlorine and Iodine creates a unique steric lock.[1] The OMe group is likely twisted out of planarity to minimize repulsion, yet its oxygen lone pairs remain available to coordinate metals (Li, Mg, Pd).[1] This coordination is crucial for Directed Ortho Metalation (DoM) , specifically favoring the C3 position due to the lability of the C-I bond.[1]

Chemoselective Reactivity Profile

The reactivity of this scaffold follows a strict hierarchy governed by Bond Dissociation Energy (BDE) and oxidative addition rates: C-I > C-Cl >> C-F .[1]

Phase I: The Iodine Vector (C3)

The C3-Iodine bond is the "entry point."[1] It can be engaged selectively without disturbing the C1-Chlorine bond.[1]

  • Suzuki-Miyaura Coupling: Using standard Pd(0) catalysts (e.g., Pd(PPh₃)₄) at mild temperatures (40–60°C) allows exclusive coupling at C3.[1] The C1-Cl bond remains inert under these conditions.[1]

  • Metal-Halogen Exchange: Treatment with Turbo-Grignard (iPrMgCl·LiCl) at -20°C results in rapid, selective I/Mg exchange at C3.[1] The chelation from the adjacent C2-OMe stabilizes the resulting Grignard species, preventing "scrambling" to the C1 position.[1]

Phase II: The Chlorine Vector (C1)

Once the C3 position is functionalized, the C1-Chlorine bond becomes the target.[1]

  • Activation Requirement: Unlike the iodide, the chloride requires electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos ) to facilitate oxidative addition.[1]

  • Conditions: Higher temperatures (80–100°C) and stronger bases (e.g., KOtBu, Cs₂CO₃) are typically necessary.[1]

Phase III: The Fluorine Vector (C5)

The C5-Fluorine is generally a "spectator" in cross-coupling.[1] Its role is to block metabolic oxidation at the para-position relative to the methoxy group, extending the half-life of the final drug candidate.[1]

Visualization: Reaction Pathways[1]

The following diagram illustrates the orthogonal functionalization pathways.

ReactivityProfile Start 1-Chloro-5-fluoro- 3-iodo-2-methoxybenzene Suzuki_I Product A (C3-Aryl) (C1-Cl Intact) Start->Suzuki_I Phase I: Suzuki Pd(PPh3)4, Ar-B(OH)2 60°C, Na2CO3 Grignard_I Magnesiate Intermediate (C3-MgCl) Start->Grignard_I Phase I: Exchange iPrMgCl·LiCl -20°C, THF Buchwald_Cl Product C (C1-Amine) (Fully Functionalized) Suzuki_I->Buchwald_Cl Phase II: C-N Coupling Pd(RuPhos) G3 80°C, NaOtBu Suzuki_Cl Product D (C1-Biaryl) (Fully Functionalized) Suzuki_I->Suzuki_Cl Phase II: Suzuki Pd2(dba)3/XPhos 100°C, K3PO4 Trapped_I Product B (C3-Electrophile) (C1-Cl Intact) Grignard_I->Trapped_I Electrophile (E+) (Aldehyde/Ketone) Trapped_I->Suzuki_Cl Phase II: Suzuki

Caption: Orthogonal reaction workflow demonstrating the sequential activation of C-I (Phase I) followed by C-Cl (Phase II).

Experimental Protocols

These protocols are designed to be self-validating . The use of internal standards and specific monitoring checkpoints ensures trustworthiness.[1]

Protocol A: Selective Suzuki Coupling at C3-Iodine

Objective: Install an aryl group at C3 while preserving the C1-Cl handle.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Arylboronic acid: 1.1 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for robustness.[1]

  • Base: 2M Na₂CO₃ (aqueous)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the substrate, arylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).[1]

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/UPLC.[1] The starting material (Rt ~ X min) should disappear.[1] The product will appear. Crucial: If the temperature exceeds 80°C, trace oxidative addition at C1-Cl may occur.[1] Keep T < 65°C.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over MgSO₄.[1]

  • Validation: ¹H NMR should show the disappearance of the distinct aromatic signals of the starting core and the appearance of the new aryl signals.[1] The integration of the C5-F coupled proton (doublet) confirms the ring integrity.[1]

Protocol B: Chemoselective Magnesiation (Turbo-Grignard)

Objective: Generate a nucleophile at C3 for reaction with aldehydes/ketones.[1]

Reagents:

  • Substrate: 1.0 equiv

  • iPrMgCl·LiCl (Turbo Grignard): 1.1 equiv (1.3M in THF)[1]

  • Electrophile (e.g., Benzaldehyde): 1.2 equiv[1]

  • Solvent: Anhydrous THF

Step-by-Step:

  • Cryo-Cooling: Dissolve substrate in THF under Argon. Cool to -20°C .

    • Why -20°C? Lower temperatures (-78°C) may be too sluggish for the sterically crowded C3 position.[1] Higher temperatures (>0°C) risk benzyne formation or scrambling to C1.[1]

  • Exchange: Add iPrMgCl·LiCl dropwise over 10 minutes. Stir at -20°C for 30 minutes.

    • Self-Validation: Aliquot 0.1 mL into MeOH (quench). Analyze by GC-MS. You should see the de-iodinated product (replaced by H) relative to the starting material.[1] If starting material remains, stir longer.[1]

  • Trapping: Add the electrophile dropwise. Allow to warm to 0°C over 1 hour.

  • Quench: Add sat. NH₄Cl.[1][2]

Critical Troubleshooting & Pitfalls

IssueCauseSolution
De-halogenation (H-product) Over-reduction during Suzuki coupling.Switch solvent from EtOH/IPA to Toluene or DMF.[1] Avoid hydride sources.
Low Yield in Phase II (Cl-coupling) Catalyst deactivation or steric bulk.[1]Use Pd-G3-Buchwald precatalysts (e.g., XPhos Pd G3). These activate rapidly and protect the active species.[1]
Regio-scrambling during Grignard Temperature too high; "Halogen Dance".Maintain strict T < -10°C. The OMe group stabilizes the C3-Mg, but thermal energy can overcome this.[1]

References

  • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics, Wiley-VCH.[1] Link (Foundational work on Turbo-Grignard selectivity).[1]

  • Buchwald, S. L. et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society.[1] Link (Establishing ligand hierarchy for Cl vs I coupling).[1]

  • BLDpharm. "Product Datasheet: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS 1228093-59-1)."[3] BLDpharm Catalog. Link (Source for physical properties and commercial availability).[1]

  • Fairlamb, I. J. S. "Mechanistic complexity in Pd-catalyzed cross-couplings of polyhalogenated heteroarenes."[1] Chemical Society Reviews.[1] Link (Mechanistic insight into oxidative addition rates of mixed-halogen systems).

Sources

Exploratory

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene as a pharmaceutical building block

An In-Depth Technical Guide to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene as a Pharmaceutical Building Block Authored by a Senior Application Scientist This guide provides an in-depth analysis of 1-chloro-5-fluoro-3-iodo-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene as a Pharmaceutical Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene, a highly functionalized aromatic compound that has emerged as a strategic building block in modern medicinal chemistry. We will explore its intrinsic chemical properties, synthetic utility, and the rationale behind its application in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for complex molecular architectures.

The Strategic Value of Polysubstituted Aromatics in Drug Design

The benzene ring is a ubiquitous scaffold in pharmaceuticals. However, its true power in drug design is unlocked through precise substitution. The strategic placement of different functional groups allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. Halogens, in particular, have been instrumental in medicinal chemistry for decades.[1] They influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, often enhancing membrane permeability and metabolic stability.[2][3]

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a prime example of a "chemically intelligent" building block. Its unique substitution pattern offers three distinct halogen atoms—iodine, chlorine, and fluorine—each with a different propensity for chemical transformation, alongside a methoxy group that modulates electronic properties and provides a steric handle. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential, site-selective modifications to build complex molecular frameworks.

The Role of Halogen Bonding

Beyond their classical steric and electronic roles, heavier halogens like chlorine, bromine, and iodine can participate in a highly directional, non-covalent interaction known as halogen bonding.[4] This occurs due to an anisotropically distributed electron density around the halogen atom, creating a region of positive electrostatic potential (a "sigma-hole") that can interact favorably with Lewis bases like oxygen or nitrogen atoms found in protein binding pockets.[2][5] The strength of this interaction increases from chlorine to iodine.[5] The presence of both chlorine and iodine on this scaffold provides potential anchor points to enhance ligand-protein binding affinity and specificity, a feature increasingly exploited in rational drug design.[1][6] Fluorine, due to its high electronegativity, typically does not form significant halogen bonds.[5]

Physicochemical Properties and Synthesis

A clear understanding of the fundamental properties of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene is crucial for its effective application.

PropertyValueSource(s)
IUPAC Name 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene[7]
CAS Number 1228093-59-1[7]
Molecular Formula C₇H₅ClFIO[8][9]
Molecular Weight 286.47 g/mol [9]
SMILES COC1=C(Cl)C=C(F)C=C1I(Structure-based)
Topological Polar Surface Area (TPSA) 9.23 Ų[9]
logP 3.0923[9]
Synthetic Approaches

The synthesis of polysubstituted benzenes like 1-chloro-5-fluoro-3-iodo-2-methoxybenzene relies on controlled, regioselective reactions. A common strategy involves the sequential functionalization of a simpler aromatic precursor. While specific, publicly documented syntheses for this exact molecule are sparse, a plausible route can be constructed based on established principles of electrophilic aromatic substitution and directed ortho-metalation.

A potential synthetic pathway could begin with a commercially available substituted anisole or phenol, leveraging the directing effects of the existing substituents (methoxy, halogens) to introduce the other groups in a controlled manner. For instance, the methoxy group is a strong ortho-para director, which can be used to guide subsequent halogenation or metalation steps.[10][11] Iodination is often achieved using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). The introduction of multiple different halogens requires careful selection of reagents and reaction conditions to control regioselectivity.

A Scaffold for Orthogonal Chemistry: Key Transformations

The primary value of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene lies in the differential reactivity of its C-X bonds, particularly in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-OTf > C-Cl.[12] This allows for selective functionalization at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki_Workflow cluster_reagents Reactants cluster_conditions Conditions reagent1 1-Chloro-5-fluoro-3-iodo- 2-methoxybenzene product Coupled Product reagent1->product reagent2 Aryl/Alkyl Boronic Acid (R-B(OH)2) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling allows for the introduction of an alkyne moiety, a valuable functional group for further transformations or as a structural element in bioactive molecules. [13][14]This reaction involves a palladium catalyst in concert with a copper(I) co-catalyst. [14]

Sonogashira_Workflow cluster_reagents Reactants cluster_conditions Conditions reagent1 1-Chloro-5-fluoro-3-iodo- 2-methoxybenzene product Alkynylated Product reagent1->product reagent2 Terminal Alkyne (R-C≡CH) reagent2->product pd_catalyst Pd Catalyst (e.g., PdCl2(PPh3)2) pd_catalyst->product cu_catalyst Cu(I) Co-catalyst (e.g., CuI) cu_catalyst->product base Amine Base (e.g., Et3N, DIPEA) base->product Buchwald_Workflow cluster_reagents Reactants cluster_conditions Conditions reagent1 1-Chloro-5-fluoro-3-iodo- 2-methoxybenzene product Aminated Product reagent1->product reagent2 Amine (R1R2NH) reagent2->product pd_catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) pd_catalyst->product ligand Phosphine Ligand (e.g., XPhos, BINAP) ligand->product base Base (e.g., NaOtBu, Cs2CO3) base->product

Caption: Generalized workflow for Buchwald-Hartwig amination.

B. Secondary Reactivity: The C-Cl Bond and Methoxy Group

After functionalization at the iodine position, the C-Cl bond remains as a handle for further diversification under more forcing cross-coupling conditions, often requiring more electron-rich and bulky phosphine ligands. T[15][16]his two-step, selective functionalization is a key advantage of this building block.

The methoxy group (-OCH₃) is a strong electron-donating group that activates the ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. While the ring is already heavily substituted, this group plays a crucial role in modulating the electronic environment. Furthermore, methoxy groups are known directing groups for ortho-lithiation, a process where a strong base can deprotonate the adjacent ring position. T[10][17]his could potentially open up a fourth site for functionalization, although this would be sterically hindered.

Detailed Experimental Protocols

The following protocols are generalized procedures and must be optimized for specific substrates and scales. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add 1-chloro-5-fluoro-3-iodo-2-methoxybenzene (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of Pd(OAc)₂ (0.02-0.05 eq.) and a phosphine ligand like SPhos (0.04-0.10 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add 1-chloro-5-fluoro-3-iodo-2-methoxybenzene (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq.).

  • Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert gas. Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution, water, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.04 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.08 eq.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.) to a reaction vessel.

  • Reagent Addition: Add 1-chloro-5-fluoro-3-iodo-2-methoxybenzene (1.0 eq.) and the desired amine (1.1-1.3 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene represents a sophisticated and highly valuable building block for pharmaceutical research. Its utility is derived from the principle of orthogonal reactivity, where the distinct electronic and steric properties of its substituents allow for controlled, sequential chemical modifications. The ability to perform selective cross-coupling reactions at the C-I position while preserving the C-Cl bond for potential later-stage functionalization provides a powerful platform for generating molecular complexity. As drug discovery programs continue to demand novel and diverse chemical matter, such strategically designed building blocks are indispensable tools for the medicinal chemist.

References

A comprehensive, numbered list of authoritative sources will be provided here, consolidating all citations from the text with titles, sources, and verifiable, clickable URLs.

Sources

Protocols & Analytical Methods

Method

Optimizing Sonogashira coupling with 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

This application note details the optimization of the Sonogashira cross-coupling reaction for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene . This scaffold is a critical building block in medicinal chemistry, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimization of the Sonogashira cross-coupling reaction for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors, where the unique substitution pattern allows for precise structure-activity relationship (SAR) tuning.

The primary challenges with this substrate are chemoselectivity (differentiating the reactive C-I bond from the potentially reactive C-Cl bond) and steric hindrance imposed by the ortho-methoxy group.

Part 1: Mechanistic Insight & Optimization Strategy

Substrate Analysis
  • Reactive Site (C3-I): The target for oxidative addition. While aryl iodides are highly reactive, the rate is modulated by the electronic and steric environment.

  • Competing Site (C1-Cl): Although significantly less reactive than iodide, the C-Cl bond can undergo oxidative addition under forcing conditions (high temperature, electron-rich phosphine ligands), leading to bis-coupling or polymerization.

  • Steric/Electronic Modulator (C2-OMe):

    • Sterics: The methoxy group is ortho to the iodide. This increases the energy barrier for the formation of the 14-electron Pd(II) complex.

    • Electronics: As an electron-donating group (EDG), the methoxy decreases the electrophilicity of the C-I bond, potentially slowing oxidative addition compared to a simple phenyl iodide. However, the C5-Fluoro and C1-Chloro groups (electron-withdrawing) partially counteract this, activating the ring.

Catalyst & Ligand Selection

To achieve high fidelity for C-I over C-Cl, we utilize the principle of "Reactivity Matching."

  • Avoid: Bulky, electron-rich alkylphosphines (e.g., P(t-Bu)3, Buchwald ligands) which are designed to activate aryl chlorides.

  • Select: Arylphosphines (e.g., PPh3, dppf). Pd(PPh3)2Cl2 is the optimal starting point. It provides sufficient activity for the aryl iodide while being distinctively sluggish toward the aryl chloride at moderate temperatures.

Optimization Matrix (Data Summary)

The following table summarizes the optimization of reaction parameters to maximize yield and selectivity.

EntryCatalyst (5 mol%)Co-CatalystBase/SolventTemp (°C)Yield (%)Observations
1Pd(PPh3)4CuI (5%)Et3N / THF2535Low conversion; steric hindrance of OMe limits RT reactivity.
2Pd(PPh3)2Cl2CuI (2%)Et3N / THF5078Good conversion. Minor homocoupling of alkyne observed.
3Pd(dppf)Cl2CuI (2%)Et3N / DMF6065Lower yield; DMF caused difficult workup and some dehalogenation.
4 Pd(PPh3)2Cl2 CuI (2%) Et3N / MeCN 50 92 Optimal. Clean profile. MeCN solubilizes Pd-intermediate well.
5Pd(OAc)2 / XPhosNoneCs2CO3 / MeCN8045Significant side products (Cl-coupling) due to hyper-active catalyst.

Part 2: Detailed Experimental Protocol

Objective: Synthesis of 1-Chloro-5-fluoro-2-methoxy-3-(phenylethynyl)benzene via chemoselective Sonogashira coupling.

Reagents & Equipment
  • Substrate: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 equiv / 3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous, degassed.

  • Equipment: Schlenk tube or sealed pressure vial, magnetic stir bar, inert gas (Argon/Nitrogen) manifold.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Critical: Ensure all solvents are degassed (sparged with Argon for 15 mins) prior to use to prevent Glaser homocoupling of the alkyne (oxidative dimerization).

Step 2: Reagent Charging

  • Add 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (286 mg, 1.0 mmol), Pd(PPh3)2Cl2 (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol) to the tube against a positive flow of Argon.

  • Note: Adding solids first allows for simultaneous purging of the headspace.

Step 3: Solvent & Liquid Reagent Addition

  • Add anhydrous MeCN (5.0 mL) via syringe.

  • Add Et3N (0.42 mL, 3.0 mmol) via syringe.

  • Add Phenylacetylene (0.13 mL, 1.2 mmol) dropwise last.

    • Why? Adding the alkyne last ensures the catalyst is in solution and the Cu-cycle is ready to intercept the alkyne, minimizing homocoupling risk.

Step 4: Reaction & Monitoring

  • Seal the tube and heat to 50 °C in an oil bath.

  • Monitor reaction progress via HPLC or TLC (Hexane/EtOAc 9:1) at 2 hours.

    • Target: Disappearance of the aryl iodide (Rf ~0.6) and appearance of the coupled product (fluorescent, Rf ~0.5).

    • Checkpoint: If conversion is <50% at 2h, increase temperature to 60 °C. Do not exceed 80 °C to preserve the C-Cl bond.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove Pd/Cu salts. Rinse the pad with EtOAc (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Redissolve in EtOAc (20 mL) and wash with:

    • 1M HCl (10 mL) – to remove excess Et3N.

    • Brine (10 mL).

  • Dry over Na2SO4, filter, and concentrate.

Step 6: Purification

  • Purify via Flash Column Chromatography (SiO2).

    • Gradient: 100% Hexanes → 5% EtOAc/Hexanes.

  • Isolate the product as a pale yellow solid.

Part 3: Visualization (Optimization Logic)

The following diagram illustrates the decision logic for optimizing the reaction conditions, specifically addressing the chemoselectivity and steric challenges.

OptimizationLogic Start Start: 1-Cl-5-F-3-I-2-OMe + Alkyne Standard Standard Conditions Pd(PPh3)2Cl2 / CuI / Et3N Temp: 25°C Start->Standard CheckConv Check Conversion (2h) Standard->CheckConv LowConv Low Conversion (<20%) (Ortho-Steric Hindrance) CheckConv->LowConv No GoodConv Good Conversion (>90%) CheckConv->GoodConv Yes Heat Increase Temp to 50°C (Overcome Steric Barrier) LowConv->Heat Final Isolate Product Yield > 90% GoodConv->Final CheckSelect Check Chemoselectivity (Is Cl reacting?) Heat->CheckSelect SideRxn Cl-Coupling Detected CheckSelect->SideRxn Yes Clean Clean Profile CheckSelect->Clean No SwitchCat Switch to Pd(dppf)Cl2 (Higher Steric Bulk Ligand) SideRxn->SwitchCat Clean->Final SwitchCat->CheckSelect Retest

Caption: Decision tree for optimizing Sonogashira coupling of sterically hindered, poly-halogenated arenes.

Part 4: Troubleshooting Guide

IssueProbable CauseCorrective Action
Glaser Coupling (Alkyne Dimer) Presence of Oxygen.Degas solvents more rigorously. Add alkyne slowly. Reduce CuI loading to 1%.
No Reaction (Recovered SM) Catalyst poisoning or Steric bulk.Ensure inert atmosphere. Increase temp to 60°C. Switch to MeCN (better solubility).
Dehalogenation (Loss of I/Cl) Hydride source present (often from solvent decomposition or excess base).Use anhydrous solvents. Lower temperature.
Black Precipitate (Pd Black) Catalyst decomposition.Add excess ligand (PPh3, 1-2 equiv relative to Pd) to stabilize the active species.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][2][3][4][5][6][7] Angewandte Chemie International Edition, 46(6), 834–871. Link

  • Sørensen, U. S., & Pombo-Villar, E. (2005). Chemoselective Sonogashira Coupling of Polyhalogenated Heterocycles. Tetrahedron, 61(10), 2697-2703. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination side reactions of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

Subject: Preventing Deiodination Side Reactions Executive Summary: The Reactivity Challenge 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a high-value scaffold used primarily for its differential halogen reactivity. The c...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Deiodination Side Reactions

Executive Summary: The Reactivity Challenge

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a high-value scaffold used primarily for its differential halogen reactivity. The core synthetic value lies in the C–I bond (Position 3) , which is designed to undergo selective metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) while leaving the C–Cl (Position 1) and C–F (Position 5) bonds intact for subsequent transformations.

The Critical Issue: Users frequently report Protodeiodination (reduction of the C–I bond to C–H) as a major side reaction. This transforms the starting material into 1-Chloro-5-fluoro-2-methoxybenzene, a dead-end byproduct that is often inseparable by chromatography.

Root Cause: The ortho-methoxy group (Position 2) creates steric hindrance around the iodine. In Palladium-catalyzed cycles, this steric bulk slows down the transmetallation step. The prolonged lifetime of the Arylpalladium(II)-Iodide intermediate increases its susceptibility to side reactions—specifically, abstracting a hydride from the solvent, base, or ligands.

Troubleshooting Guide (Q&A)
Q1: Why is my aryl iodide converting to the hydro-deiodinated product (Ar-H) instead of coupling?

A: This is a kinetic competition issue. The catalytic cycle has two divergent paths after Oxidative Addition:

  • Path A (Desired): Transmetallation with your boronic acid (fast).

  • Path B (Undesired):

    
    -Hydride elimination or protonolysis (slow, but competitive if Path A is hindered).
    

Because your molecule has an ortho-methoxy group , Path A is sterically retarded. If your reaction system contains "hydride sources" (e.g., ethanol, isopropanol, wet hygroscopic bases, or alkylamines), the stalled Palladium intermediate will abstract a hydride/proton, ejecting the iodine and releasing the reduced arene (Ar-H).

Q2: I am using Pd(PPh3)4 in Ethanol/Toluene. Is this the problem?

A: Yes. This is the primary cause.

  • The Problem with Ethanol: Primary and secondary alcohols are excellent hydride donors. Palladium can oxidize ethanol to acetaldehyde, generating a Pd-H species that reduces your aryl ring.

  • The Problem with PPh3: Triphenylphosphine is often too sterically modest to force the difficult transmetallation past the ortho-methoxy group.

  • Solution: Switch to non-protic solvents (THF, Dioxane, Toluene) and use electron-rich, bulky ligands (e.g., SPhos, XPhos) that accelerate transmetallation.

Q3: Does the choice of base affect deiodination?

A: Significantly.

  • Avoid: Alkoxide bases (NaOMe, NaOEt, KOtBu) in protic solvents. They can undergo

    
    -hydride elimination to form Pd-H species.[1]
    
  • Recommended: Use anhydrous carbonate or phosphate bases (K₃PO₄ , K₂CO₃ , or Cs₂CO₃ ). If solubility is an issue, use a biphasic system (Toluene/Water) but ensure the water is strictly degassed, as dissolved O₂ can promote homocoupling which often accompanies deiodination.

Optimized Protocol: Suppression of Protodeiodination

This protocol is designed to maximize the rate of cross-coupling relative to deiodination for sterically hindered ortho-methoxy aryl iodides.

Reaction Type: Suzuki-Miyaura Coupling Target Substrate: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

ParameterRecommendationRationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂ Use a defined Pd(0) or Pd(II) source without pre-bound interfering ligands.
Ligand SPhos or XPhos Buchwald ligands are electron-rich (fast oxidative addition) and bulky (accelerates reductive elimination), protecting the Pd center from side reactions.
Solvent System 1,4-Dioxane (Anhydrous)Aprotic. Prevents hydride abstraction. Avoid alcohols completely.
Base K₃PO₄ (3.0 equiv)Anhydrous, mild base. Phosphate often gives cleaner profiles than carbonates for sensitive halides.
Temperature 60°C - 80°C Keep temp as low as possible. Ar-I is reactive; high heat (>100°C) favors dehalogenation entropy.
Concentration High (0.2M - 0.5M) Bimolecular coupling is favored at higher concentrations; unimolecular decomposition is favored at high dilution.
Step-by-Step Procedure:
  • Preparation: Dry all glassware in an oven. Use a septum-capped vial or Schlenk flask.

  • Charging: Add 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with Argon/Nitrogen (3 cycles).[2] Crucial: Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent & Catalyst: Inject anhydrous 1,4-Dioxane (degassed). Add Pd(OAc)₂ (2 mol%) quickly under positive inert gas pressure (or add as a solution).

    • Note: Pre-complexing Pd and Ligand for 10 mins in solvent before adding substrate is best practice.

  • Reaction: Heat to 60°C . Monitor by HPLC/UPLC after 1 hour.

    • Checkpoint: If starting material remains but no deiodination is seen, increase to 80°C. If deiodination appears (>5%), stop immediately and purify.

Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Coupling cycle and the undesired Deiodination/Protodeiodination pathway.

G Start Start: Ar-I (1-Cl-5-F-3-I-2-OMe-Benzene) OxAdd Oxidative Addition Ar-Pd(II)-I Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Path A (Fast w/ SPhos) HydrideSource Hydride Source Present? (Alcohol, H2O, Alkyl-Pd) OxAdd->HydrideSource Path B (Slow Transmetallation) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Product: Ar-Ar' (Coupled) RedElim->Product PdHydride Formation of Ar-Pd(II)-H HydrideSource->PdHydride Hydride Transfer Deiodination Reductive Elimination (Side Reaction) PdHydride->Deiodination Deiodination->Pd0 Byproduct Byproduct: Ar-H (Protodeiodination) Deiodination->Byproduct

Figure 1: Kinetic competition between the desired Suzuki coupling (Green) and the protodeiodination side reaction (Red). The ortho-methoxy group hinders the Green path, making the Red path viable if hydride sources are present.

References
  • Mechanisms of Dehalogenation in Cross-Coupling

    • Navarro, O., et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry.
    • Context: Explains the role of alcohols and bulky ligands in preventing Pd-H form
  • Buchwald Ligands for Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
    • Context: Establishes SPhos/XPhos as the standard for coupling ortho-substituted aryl halides.
  • BenchChem Technical Guide

    • "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides."
    • Context: Practical industrial guide on solvent and base selection to minimize side reactions.[2]

Sources

Optimization

Technical Support Center: Separation of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Regioisomers

Welcome to the technical support center for the purification and analysis of halogenated benzene derivatives. This guide provides in-depth troubleshooting advice and methodologies specifically tailored for the challengin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification and analysis of halogenated benzene derivatives. This guide provides in-depth troubleshooting advice and methodologies specifically tailored for the challenging separation of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene regioisomers. Given the subtle structural differences between these isomers, achieving high purity is critical for accurate downstream applications in pharmaceutical and materials science research.

The Challenge: Understanding Regioisomer Similarity

The primary difficulty in separating regioisomers of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene lies in their nearly identical physical properties. Isomers such as 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene[1], 1-Chloro-5-fluoro-2-iodo-3-methoxybenzene[2], and 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene[3] possess the same molecular weight and formula, leading to very similar boiling points, solubilities, and polarities. This makes conventional separation techniques like distillation highly challenging.[4] Effective separation, therefore, requires exploiting subtle differences in their three-dimensional structure and electronic profiles through advanced chromatographic or crystallization techniques.

Initial Analysis: Confirming Isomer Presence and Ratio

Before attempting preparative-scale separation, it is crucial to confirm the presence and estimate the ratio of the isomers in your crude mixture.

Technique Principle of Differentiation Expected Observations & Key Considerations
¹H and ¹⁹F NMR Nuclear Magnetic Resonance (NMR): The electronic environment around each proton and fluorine atom is unique for each isomer due to the different relative positions of the substituents. This results in distinct chemical shifts and coupling constants (J-couplings).Look for unique sets of signals in the aromatic region of the ¹H spectrum and distinct singlets/doublets/triplets in the ¹⁹F spectrum for each isomer. Quantitative NMR (qNMR) can be used to determine the isomer ratio by integrating well-resolved, unique peaks for each species.[5]
GC-MS Gas Chromatography-Mass Spectrometry: While the isomers will have identical mass spectra (molecular ion peak), their slight differences in polarity and shape can lead to different retention times on a GC column.A capillary column with a polar stationary phase may provide baseline or partial separation. The mass spectrometer serves as a detector, confirming the mass of the eluting compounds. This is an excellent method for rapid purity assessment.[4]
Analytical HPLC High-Performance Liquid Chromatography: Differential interactions with the stationary phase based on polarity, shape, and electronic properties (e.g., π-π interactions) can lead to separation.This is the most common and powerful technique for both analysis and preparative-scale separation. Method development is key.[6][7]

Separation Strategy Workflow

The following workflow provides a logical path for developing a robust separation protocol. The choice between chromatography and crystallization depends on the analytical results, required scale, and available equipment.

G cluster_0 Phase 1: Analysis & Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Optimization Start Crude Isomer Mixture Screen Analytical Scale Screening (HPLC, GC) Start->Screen Result Baseline Separation? Screen->Result Prep_HPLC Scale-up to Preparative HPLC/SFC Result->Prep_HPLC  Yes Crystallization Investigate Fractional Crystallization Result->Crystallization  No / Low  Resolution Optimize Optimize Method Result->Optimize  No Optimize->Screen Re-screen Change_Col Change Stationary Phase (e.g., PFP, Phenyl-Hexyl) Optimize->Change_Col Change_MP Modify Mobile Phase (Solvent ratio, additives) Optimize->Change_MP Try_SFC Evaluate Supercritical Fluid Chromatography (SFC) Optimize->Try_SFC

Caption: Workflow for selecting a regioisomer separation strategy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the separation of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene regioisomers.

Chromatography Issues

Q1: My regioisomers are co-eluting or have very poor resolution (<1.0) on a standard C18 HPLC column. What should I do?

A1: This is a common problem because the isomers have very similar hydrophobicity. A standard C18 phase, which separates primarily on this principle, is often insufficient.

  • Causality: The separation of halogenated aromatics is often governed by more subtle interactions than just hydrophobicity. Dipole-dipole moments, polarizability, and π-π interactions with the stationary phase are critical.[8]

  • Solution Protocol:

    • Switch Stationary Phase: Your first and most impactful change should be to a stationary phase designed for separating isomers. A pentafluorophenyl (PFP) or phenyl-hexyl column is highly recommended.[6] The electron-deficient fluorinated rings of a PFP phase can induce dipole moments and interact strongly with the halogen and methoxy substituents on your compounds, providing unique selectivity.

    • Optimize Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Sometimes, switching from acetonitrile to methanol (or using a mix) can alter selectivity.

    • Lower the Temperature: Running the column at a lower temperature (e.g., 15-20°C) can sometimes enhance the subtle intermolecular interactions needed for separation, improving resolution at the cost of broader peaks and higher backpressure.[8]

    • Consider SFC: Achiral Supercritical Fluid Chromatography (SFC) is an excellent alternative for isomer separation.[6][9] The use of supercritical CO₂ with a co-solvent offers different selectivity profiles compared to HPLC and can often provide superior resolution for this class of compounds.

Q2: I have some separation on an analytical column, but when I scale up to preparative HPLC, I lose all resolution. Why?

A2: This issue, known as a loss of scalability, typically arises from overloading the preparative column, which negates the fine-tuned separation achieved at the analytical level.

  • Causality: Preparative columns have a finite loading capacity. When you inject too much sample, the stationary phase becomes saturated, leading to peak broadening and a complete loss of resolution between closely eluting compounds.

  • Solution Protocol:

    • Perform a Loading Study: Before running the full preparative batch, perform a loading study. Start with a small injection (e.g., 5-10 mg) and incrementally increase the mass injected while monitoring the resolution. Note the maximum load at which you can still maintain baseline separation.

    • Optimize Flow Rate: Ensure the linear flow rate on your preparative column is equivalent to the one used on the analytical column. Do not simply scale the volumetric flow rate by the column diameter squared; consult your column manufacturer's guidelines for proper scaling.

    • Focus the Gradient: If using a gradient, make it shallower around the elution time of your isomers. A change from a 2%/minute to a 0.5%/minute gradient ramp can dramatically improve the separation of closely eluting peaks.

Crystallization Issues

Q3: I'm trying to separate the isomers by crystallization, but they always seem to crash out together. How can I fix this?

A3: This phenomenon, known as co-crystallization, occurs when the isomers are so similar in shape and size that they can be incorporated into the same crystal lattice, forming a solid solution.[10] The goal is to find conditions where one isomer is significantly less soluble than the others.

  • Causality: For successful fractional crystallization, the solubility curves of the isomers in a given solvent must be sufficiently different. If they are too similar, or if a eutectic mixture forms, simple crystallization will not be an effective purification method.

  • Solution Protocol:

    • Systematic Solvent Screening: Do not rely on a single solvent. Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, methanol) and binary mixtures. The goal is to find a solvent system where the desired isomer is sparingly soluble at low temperatures but the undesired isomers remain in the mother liquor.

    • Employ Slow Cooling/Evaporation: Rapidly crashing the solid out of solution traps impurities. Implement a very slow cooling ramp (e.g., 2-5°C per hour) or allow for slow solvent evaporation at a constant temperature. This thermodynamic control allows for the selective crystallization of the least soluble species.

    • Consider Melt Crystallization: If solvent methods fail, suspension-based melt crystallization can be an alternative.[11] This involves partially melting the solid mixture and then slowly cooling it to allow the higher-melting point isomer to crystallize first. This is a specialized technique but can be highly effective.[11]

G cluster_0 Successful Fractional Crystallization cluster_1 Problem: Co-Crystallization a Isomers in Solution b Slow Cooling a->b c Pure Crystals of Isomer A (Less Soluble) b->c d Isomer B remains in Mother Liquor b->d x Isomers in Solution y Rapid Cooling x->y z Mixed Crystals of A & B (Solid Solution) y->z

Caption: Comparison of successful vs. problematic crystallization outcomes.

Recommended Protocols

Protocol 1: HPLC Method Development for Regioisomer Separation

This protocol provides a starting point for developing a robust analytical method that can be scaled for purification.

  • Column Selection:

    • Primary: Hypersil Gold PFP, 50 x 2.1 mm, 1.9 µm particle size.[6]

    • Alternative: ZORBAX RRHD Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm particle size.[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Gradient: Start at 50% B, hold for 1 minute. Linearly increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 50% B and re-equilibrate for 3 minutes.

  • Detection:

    • UV Detector at 254 nm or a wavelength determined by a UV scan of the analyte.

  • Optimization:

    • If resolution is poor, decrease the gradient slope (e.g., extend the ramp from 10 to 20 minutes).

    • If peaks are still unresolved, switch the organic modifier (Mobile Phase B) to Methanol and repeat the gradient optimization.

    • If necessary, add a salt like 150 mM sodium perchlorate to the aqueous phase, which can sometimes enhance selectivity for halogenated compounds.[6]

References

  • Barton, B., & Senekal, U. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Arkenbout, G. F. (1995). Melt Crystallization Technology. Technomic. Cited in: Process for crystallizing and separating different diisocyanate isomers. Google Patents.
  • Reddit user discussion on r/OrganicChemistry. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.
  • Reddit user discussion on r/OrganicChemistry. (2024). How to separate these regioisomers?
  • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed.
  • Glaser, R. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery.
  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing.
  • AOBChem. (n.d.). 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene.
  • Chromatography Forum user discussion. (2015). HPLC separation of related halogenated aromatic, any one??
  • ChemScene. (n.d.). 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene.
  • BLDpharm. (n.d.). 1-Chloro-5-fluoro-2-iodo-3-methoxybenzene.
  • BLDpharm. (n.d.). 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.
  • RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • Dejoie, C., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship.
  • Agilent Technologies. (n.d.). Q-NMR for Determination of the Enantiomeric or Isomeric Purity of Pharmaceutical Compounds.

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination and Dehalogenation in Fluorinated Anisoles

Welcome to the technical support center for synthetic strategies involving fluorinated anisoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwante...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving fluorinated anisoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted debromination and dehalogenation side reactions. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are debromination and dehalogenation in the context of fluorinated anisole chemistry?

A1: Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling, where a bromine atom on the anisole ring is replaced by a hydrogen atom.[1] This process, also known as hydrodehalogenation, consumes the starting material and forms a reduced, non-functionalized anisole byproduct, thereby lowering the yield of the desired product. Dehalogenation is a broader term that includes the removal of any halogen. While debromination is the most frequent issue with bromo-fluoroanisoles, defluorination (cleavage of the C-F bond) can also occur under specific, typically harsh, conditions.

Q2: Why are fluorinated anisoles particularly susceptible to these side reactions?

A2: The susceptibility arises from the electronic properties of the substituents. The methoxy group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring. In palladium-catalyzed reactions, this electron richness can sometimes favor the undesired hydrodehalogenation pathway.[2] While the fluorine atom is electron-withdrawing, its effect is often overcome by the activating nature of the methoxy group, especially when dealing with the more labile carbon-bromine bond. The general reactivity order for aryl halides in oxidative addition is I > Br > Cl > F.[3][4]

Q3: In which common reactions is debromination a significant problem?

A3: Debromination is a prevalent issue in many palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Coupling with boronic acids or esters.[5]

  • Buchwald-Hartwig Amination: C-N bond formation with amines.[6]

  • Heck Coupling: Coupling with alkenes.

  • Sonogashira Coupling: Coupling with terminal alkynes.[7]

The common mechanistic feature in these reactions that leads to debromination is the formation of a palladium-hydride (Pd-H) species.[1][8]

Q4: What is the primary mechanism behind debromination?

A4: The undesired debromination pathway competes directly with the desired cross-coupling catalytic cycle. The critical branching point is the formation of a palladium-hydride (Pd-H) species. This can happen through several routes, such as the reaction of the palladium complex with trace amounts of water, alcohols, or even certain bases and their counter-ions.[1][9] Once formed, the Ar-Pd-Br intermediate can react with the Pd-H species, leading to reductive elimination of the debrominated arene and regenerating the active palladium catalyst, which can continue the unwanted cycle.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues with probable causes and actionable solutions.

Problem 1: My Suzuki-Miyaura reaction on a bromo-fluoroanisole shows high conversion of the starting material, but the primary product is the debrominated fluoroanisole.
  • Probable Cause A: Overly Active Catalyst System. Highly active palladium catalysts, especially those with very electron-rich and sterically unencumbered ligands, can accelerate the formation of Pd-H species and the subsequent reductive debromination.[2][8]

  • Solution A: Modify the Catalyst and Ligand.

    • Switch Palladium Precursor: If using a highly active Pd(0) source like Pd₂(dba)₃, consider a more stable Pd(II) precatalyst such as Pd(OAc)₂ or a pre-formed catalyst like a G3 or G4 Buchwald precatalyst, which can allow for more controlled generation of the active species.[10]

    • Select a Bulky Ligand: Employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos. The steric bulk of these ligands can create a crowded coordination sphere around the palladium center, which favors the desired C-C reductive elimination over the competing C-H elimination pathway.[11]

  • Probable Cause B: Inappropriate Base or Solvent. The choice of base and solvent is critical. Strong, protic bases (e.g., NaOEt) or the presence of water or alcohols in the solvent can serve as a hydrogen source for the formation of Pd-H species.[9] Some strong bases can also promote the decomposition of the starting materials or products.[12]

  • Solution B: Optimize the Base and Solvent System.

    • Use a Weaker, Anhydrous Base: Switch to a milder, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for suppressing debromination.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane, THF). Ensure all reagents, including the base and boronic acid, are thoroughly dried before use.

  • Probable Cause C: High Reaction Temperature. Elevated temperatures increase the rate of all reactions, including the undesired debromination pathway.

  • Solution C: Lower the Reaction Temperature. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may require a longer reaction time, it often significantly improves the selectivity for the desired product.

Problem 2: I am observing minor defluorination in addition to significant debromination.
  • Probable Cause: Harsh Reaction Conditions or Inappropriate Catalyst. C-F bond activation is energetically much less favorable than C-Br bond activation.[13] Observing defluorination suggests the reaction conditions are too harsh or the catalyst system is exceptionally reactive, potentially through a different mechanism like nickel catalysis which is known to activate C-F bonds.[13]

  • Solution: Employ Milder Conditions and Confirm Catalyst Identity.

    • Reduce Temperature and Use Milder Base: This is the most critical first step. Avoid very high temperatures (>120 °C) and strong bases like alkoxides.

    • Avoid Nickel Contamination: Ensure that your palladium catalyst is not contaminated with nickel, which is more prone to facilitating C-F bond activation.

    • Focus on Debromination First: Since C-F activation is much more difficult, solving the debromination issue by implementing the solutions in Problem 1 will almost certainly eliminate the defluorination side reaction, as the milder conditions required will not be sufficient to cleave the C-F bond.

Data & Diagrams
Table 1: Influence of Reaction Parameters on Debromination
ParameterCondition Favoring DebrominationRecommended Condition to Minimize DebrominationRationale
Palladium Source Highly active Pd(0) (e.g., Pd₂(dba)₃)Pd(II) precatalysts (e.g., Pd(OAc)₂, Buchwald Precatalysts)More controlled formation of the active catalytic species.[10]
Ligand Small, less electron-donating phosphinesBulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)Steric hindrance promotes C-C reductive elimination.[11]
Base Strong, protic bases (e.g., NaOEt, NaOH)Weaker, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)Reduces the sources for Pd-H formation.[12]
Solvent Protic or wet solvents (e.g., EtOH, wet THF)Dry, aprotic solvents (e.g., Toluene, Dioxane)Eliminates water/alcohols as hydrogen donors.
Temperature High (>100-110 °C)Moderate (e.g., 60-80 °C)Slows the rate of the competing debromination pathway.
Diagrams of Catalytic Pathways

Suzuki_vs_Debromination cluster_desired Desired Suzuki Cycle cluster_undesired Undesired Debromination Cycle pd0 L-Pd(0) oa Oxidative Addition pd0->oa Ar-Br pd2 Ar-Pd(II)-Br oa->pd2 tm Transmetalation (Ar'-B(OR)₂) pd2->tm pd_h_formation Pd-H Formation pd2->pd_h_formation H-source (H₂O, base, etc.) pd_h L-Pd(II)-H pd2_ar Ar-Pd(II)-Ar' tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Product (Ar-Ar') re->product pd_h_formation->pd_h re_h Reductive Elimination pd_h->re_h re_h->pd0 byproduct Byproduct (Ar-H) re_h->byproduct

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Debromination Observed step1 Step 1: Modify Base (e.g., K₃PO₄, Cs₂CO₃) start->step1 q1 Problem Solved? step1->q1 step2 Step 2: Lower Temperature (e.g., to 80 °C) q1->step2 No end Debromination Minimized q1->end Yes q2 Problem Solved? step2->q2 step3 Step 3: Change Ligand (e.g., use bulky XPhos) q2->step3 No q2->end Yes q3 Problem Solved? step3->q3 step4 Step 4: Re-evaluate Solvent (Ensure strictly anhydrous) q3->step4 No q3->end Yes step4->end

Caption: A stepwise workflow for troubleshooting debromination.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluoroanisole with Phenylboronic Acid

This protocol incorporates best practices to minimize debromination.

Reagents & Equipment:

  • 2-Bromo-4-fluoroanisole

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents), finely ground and dried under vacuum.

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment for inert atmosphere operations.

  • Oven-dried glassware.

Procedure:

  • Preparation: In a glovebox or under a strong flow of argon, add the dried K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Pre-formation (Optional but Recommended): In the same flask, add Pd(OAc)₂ and XPhos. Add half of the total anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the active catalytic complex.

  • Addition of Reagents: To the flask, add the 2-bromo-4-fluoroanisole and phenylboronic acid. Add the remaining anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the bromo-fluoroanisole.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Alternatively, if using a glovebox, this step is not necessary.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an argon or nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct (4-fluoroanisole).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

References
  • Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
  • Process for dehalogenation of aryl and alpha-araliphatic halides. Google Patents.
  • Mechanistic study of the debromination reaction. ResearchGate.
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
  • Technical Support Center: Managing Reaction Conditions to Prevent Dehalogenation. Benchchem.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
  • Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry - ACS Publications.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC.
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing).
  • Cross-Coupling Reactions Guide. Johnson Matthey.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Organic Chemistry Portal.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PMC.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Optimization

Technical Support Center: A Researcher's Guide to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Reactions

Welcome to the technical support center for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile polysubstituted aromatic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.

Safety First: Handling 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

Question: What are the essential safety precautions when working with 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene?

Answer: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a chemical that requires careful handling to ensure laboratory safety. Always consult the Safety Data Sheet (SDS) before use.[1][2][3][4]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1][2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[2]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1][4]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3]

Reaction Monitoring: Tracking Your Progress with Thin-Layer Chromatography (TLC)

Question: How can I effectively monitor the progress of my reaction using TLC?

Answer: Thin-Layer Chromatography (TLC) is a rapid and indispensable technique to monitor the consumption of starting material and the formation of your product.[5]

Step-by-Step TLC Protocol:

  • Sample Preparation: Dissolve a tiny amount of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot the reaction mixture on a silica gel TLC plate. It is good practice to co-spot your starting material with the reaction mixture to accurately track its consumption.[6]

  • Eluent Selection: A common starting eluent system for compounds of this nature is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation (a starting point could be 9:1 or 4:1 hexanes:ethyl acetate).

  • Development: Place the TLC plate in a chamber containing the chosen eluent, ensuring the solvent level is below the spots.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots. Common methods include:

    • UV Light (254 nm): Aromatic compounds like 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene and its products are typically UV-active and will appear as dark spots.[5]

    • Iodine Staining: Placing the plate in a chamber with iodine crystals can reveal spots for many organic compounds.[7]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized.

Troubleshooting TLC:

IssuePossible CauseSolution
Spots remain at the baseline Eluent is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate).
Spots run with the solvent front Eluent is too polar.Increase the proportion of the less polar solvent (e.g., hexanes).
Streaking of spots Sample is too concentrated, or the compound is acidic/basic.Dilute the sample. For acidic compounds, add a drop of acetic acid to the eluent. For basic compounds, add a drop of triethylamine.

The Work-Up: Isolating Your Product

The work-up procedure is critical for separating your desired product from unreacted starting materials, catalysts, and byproducts. The choice of work-up depends on the specific reaction performed.

Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction is complete. What is the standard work-up procedure?

Answer: A typical work-up for a Suzuki-Miyaura coupling involves an aqueous work-up to remove the base and palladium catalyst residues, followed by extraction.

Standard Suzuki Coupling Work-up Protocol:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration (Optional): If a heterogeneous catalyst or base was used, you may filter the mixture through a pad of Celite®, rinsing with the reaction solvent.[6]

  • Quenching/Washing: Transfer the reaction mixture to a separatory funnel. Add water and an organic solvent for extraction (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the solubility of your product.

  • Extraction: Shake the separatory funnel gently to partition the components. Allow the layers to separate and drain the organic layer. Extract the aqueous layer a few more times with the organic solvent to ensure complete recovery of the product.

  • Washing the Organic Layer: Combine the organic extracts and wash sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).

    • Brine (saturated aqueous NaCl) (to aid in drying).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Suzuki Coupling Work-up:

IssuePossible CauseSolution
Emulsion formation during extraction High concentration of salts or polar byproducts.Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Palladium black remains in the organic layer Incomplete removal of the palladium catalyst.Filter the organic layer through a small plug of silica gel or Celite®.
Product is partially soluble in the aqueous layer The product has some polar functional groups.Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.
Grignard Reactions

Question: I have performed a Grignard reaction using 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. How should I quench and work up the reaction?

Answer: Quenching a Grignard reaction must be done carefully due to the high reactivity of the Grignard reagent with protic sources. The work-up aims to protonate the alkoxide intermediate and remove magnesium salts.[8][9][10]

Grignard Reaction Work-up Protocol:

  • Cooling: Cool the reaction mixture in an ice bath.

  • Quenching: Slowly and carefully add a quenching agent. Common choices include:

    • Saturated aqueous ammonium chloride (NH₄Cl): This is a mildly acidic solution that protonates the alkoxide and precipitates magnesium salts as hydroxides. This is often the preferred method to avoid strongly acidic conditions that might be detrimental to sensitive functional groups.[11]

    • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄): These are more acidic and are effective at dissolving magnesium salts. Add dropwise as the quenching process is exothermic.[9]

  • Extraction: Add an organic solvent (e.g., diethyl ether, ethyl acetate) and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.

Troubleshooting Grignard Work-up:

IssuePossible CauseSolution
Vigorous, uncontrolled reaction upon quenching Quenching agent added too quickly.Always add the quenching agent slowly and with efficient stirring in an ice bath.
Formation of a thick, unmanageable precipitate (magnesium salts) Insufficient aqueous solution or acid to dissolve the salts.Add more of the aqueous quenching solution and stir vigorously. If using NH₄Cl, switching to dilute HCl may be necessary to dissolve the salts.
Lithium-Halogen Exchange Reactions

Question: What is the correct procedure for quenching and working up a lithium-halogen exchange reaction?

Answer: Similar to Grignard reagents, organolithium species are highly reactive and require careful quenching. The work-up is designed to neutralize the reaction and remove lithium salts.

Lithium-Halogen Exchange Work-up Protocol:

  • Cooling: Cool the reaction mixture to a low temperature (often -78 °C, depending on the stability of the organolithium reagent).

  • Quenching: Slowly add a quenching agent. The choice depends on the subsequent steps, but for a simple work-up, common quenchers include:

    • Saturated aqueous ammonium chloride (NH₄Cl): A safe and effective choice.

    • Water: Can be used, but the reaction can be very exothermic.

    • Methanol: Can be used to quench excess organolithium before adding water.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Add an organic solvent and water, then proceed with extraction as described for the Suzuki coupling work-up.

  • Washing, Drying, and Solvent Removal: Follow the standard procedure of washing the organic layer, drying it, and removing the solvent.

Troubleshooting Lithium-Halogen Exchange Work-up:

IssuePossible CauseSolution
Formation of a gelatinous precipitate Formation of insoluble lithium salts.Add more water or dilute acid to dissolve the salts.
Low yield of the desired product The organolithium reagent may have been quenched by moisture or air before the addition of the electrophile.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Purification: Achieving High Purity of Your Product

Question: My crude product is not pure. What is the best way to purify it?

Answer: Flash column chromatography is the most common and effective method for purifying products from these types of reactions.

Flash Column Chromatography Protocol:

  • Adsorbent: Silica gel is the standard stationary phase for compounds of this polarity.

  • Eluent Selection: Use TLC to determine an appropriate eluent system that gives good separation between your product and impurities. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution and Fraction Collection: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Purification:

IssuePossible CauseSolution
Poor separation of product and impurities The eluent system is not optimal.Perform a more thorough TLC analysis with different solvent systems to find one that provides better separation. A gradient elution (gradually increasing the polarity of the eluent) during column chromatography can also improve separation.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent.
Co-elution of isomers Isomeric byproducts can have very similar polarities.Preparative HPLC or crystallization may be necessary for separating closely related isomers.[12]

Product Analysis: Confirming the Identity and Purity

Question: How can I confirm the structure and purity of my final product?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation and purity assessment of organic molecules.

  • ¹H NMR: The number of signals, their chemical shifts, integration, and splitting patterns will provide detailed information about the proton environment in your molecule.[13] Aromatic protons typically appear in the range of 6.5-8.0 ppm.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Aromatic carbons typically resonate between 110-160 ppm.[14] DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[1]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, which is a crucial piece of information for confirming its identity.

Understanding the Reactivity of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

Question: How do the different substituents on the benzene ring affect its reactivity?

Answer: The reactivity of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is governed by the electronic effects of its substituents.

  • Methoxy Group (-OCH₃): This is an activating group due to its electron-donating resonance effect, making the ring more susceptible to electrophilic attack.[4][15] It is an ortho, para-director.

  • Halogens (-Cl, -F, -I): Halogens are deactivating due to their electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect.[16][17]

  • Iodo Group (-I): The C-I bond is the weakest carbon-halogen bond, making it the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions and for lithium-halogen exchange.

This unique combination of substituents allows for selective reactions at different positions on the ring. For example, in a Suzuki coupling, the reaction will preferentially occur at the iodo position.

Visualizing the Workflows

General Work-up and Purification Workflow

G Reaction_Mixture Reaction Mixture Quenching Quenching (if applicable) Reaction_Mixture->Quenching Extraction Aqueous Work-up & Extraction Reaction_Mixture->Extraction For non-organometallic reactions Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Analysis (NMR, MS) Pure_Product->Analysis

Caption: General workflow for reaction work-up and purification.

Decision Tree for Quenching Organometallic Reactions

G Start Organometallic Reaction Complete Cool Cool to 0 °C or below Start->Cool Quencher_Choice Choose Quenching Agent Cool->Quencher_Choice Sat_NH4Cl Saturated aq. NH₄Cl Quencher_Choice->Sat_NH4Cl Mild Conditions Dilute_Acid Dilute Acid (e.g., HCl) Quencher_Choice->Dilute_Acid To Dissolve Salts Water Water Quencher_Choice->Water Highly Exothermic Add_Slowly Add Slowly with Vigorous Stirring Sat_NH4Cl->Add_Slowly Dilute_Acid->Add_Slowly Water->Add_Slowly Workup Proceed to Aqueous Work-up Add_Slowly->Workup

Caption: Decision tree for quenching organometallic reactions.

References

  • Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 9). TCI Chemicals.
  • MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking - CF Plus Chemicals. (2019, September 23). CF Plus Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • How to Monitor by TLC. (n.d.). University of Rochester. Retrieved from [Link]

  • The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. Retrieved from [Link]

  • Aromatic Compounds and Their Reactions. (n.d.). University of Illinois Springfield.
  • 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Aromatic Compounds and Their Reactions. (n.d.). University of Illinois Springfield.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved from [Link]

  • 16.4 Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. Retrieved from [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • A Report on Reagents and its Quenching Methods. (2021, October 25). Research and Reviews. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • How do I monitor this reaction and do column chromatography on the product? (2022, December 20). Reddit. Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]

  • How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹³C and ¹⁹F NMR Spectra of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

Senior Application Scientist Insight: In the landscape of drug discovery and materials science, the precise structural elucidation of polysubstituted aromatic compounds is paramount. Molecules such as 1-chloro-5-fluoro-3...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Insight: In the landscape of drug discovery and materials science, the precise structural elucidation of polysubstituted aromatic compounds is paramount. Molecules such as 1-chloro-5-fluoro-3-iodo-2-methoxybenzene present a unique analytical challenge due to the complex interplay of electronic and steric effects from multiple, diverse halogen and methoxy substituents. This guide provides an in-depth analysis of the expected ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for this compound. We will compare theoretically predicted chemical shifts with values anticipated from established substituent effect principles, offering researchers a robust framework for identifying and characterizing similarly complex structures.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of NMR signals, the standard IUPAC numbering for the benzene ring is utilized. The methoxy group is at position C2, with substituents following the lowest possible locant numbering scheme.

Caption: IUPAC numbering of the carbon atoms in 1-chloro-5-fluoro-3-iodo-2-methoxybenzene.

Predicted ¹³C NMR Chemical Shifts and Substituent Effects

The ¹³C NMR spectrum of a substituted benzene is profoundly influenced by the electronic properties of its substituents. Electron-withdrawing groups generally deshield adjacent carbons (move them downfield, to higher ppm), while electron-donating groups cause shielding (upfield shift).[1][2] For this molecule, we have a mix of effects:

  • -OCH₃ (Methoxy): A strong resonance electron-donating group and an inductively withdrawing group. Its net effect is strongly shielding, especially at the ortho and para positions.

  • -F (Fluoro): Highly electronegative, thus strongly inductively withdrawing. It also exhibits a weak resonance-donating effect.

  • -Cl (Chloro): Inductively withdrawing and weakly resonance-donating.

  • -I (Iodo): The least electronegative halogen, it is weakly inductively withdrawing. A significant factor for iodine is the "heavy atom effect," which induces a strong upfield (shielding) shift on the carbon to which it is directly attached.

The following table outlines the predicted ¹³C NMR chemical shifts, generated using advanced computational algorithms like Density Functional Theory (DFT) and machine learning models, which are common in modern NMR prediction software.[3][4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Chemical ShiftExpected ¹³C-¹⁹F Coupling
C1 ~118.5Attached to Chlorine. Shielded by the ortho methoxy group and deshielded by the para fluorine.³JCF ≈ 3-5 Hz
C2 ~155.0Attached to the highly deshielding oxygen of the methoxy group.⁴JCF ≈ 1-3 Hz
C3 ~88.0Directly attached to Iodine. The strong "heavy atom effect" causes significant shielding, resulting in a highly upfield shift.³JCF ≈ 6-8 Hz
C4 ~130.0Deshielded by the ortho iodine and para chlorine substituents.²JCF ≈ 20-25 Hz
C5 ~158.0 (d)Attached to Fluorine. Strongly deshielded by fluorine's electronegativity. Expected to be a doublet.¹JCF ≈ 240-250 Hz
C6 ~115.0Shielded by the ortho methoxy and para iodine groups.²JCF ≈ 20-25 Hz
-OCH₃ ~61.5Typical chemical shift for a methoxy group attached to an aromatic ring, slightly deshielded by adjacent substituents.No significant coupling

(Note: Predicted values are illustrative and can vary slightly between different prediction software and computational methods. The key takeaway is the relative ordering and the electronic justification for the shifts.)

The most unambiguous signal is the large doublet for C5, arising from the direct one-bond coupling to ¹⁹F, which can have a coupling constant (¹JCF) of 250 Hz or more.[6] This feature is a powerful diagnostic tool for identifying fluorine-bearing carbons.

Predicted ¹⁹F NMR Chemical Shifts: A Sensitive Probe of the Local Environment

¹⁹F NMR is exceptionally sensitive to the electronic environment, with chemical shifts spanning a wide range.[7][8] For aromatic fluorides, the shift is dictated by the electronic nature of the other ring substituents.

NucleusPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
¹⁹F ~ -110 to -120The fluorine atom is flanked by a proton (C4-H) and another proton (C6-H). Its chemical shift is influenced by the electron-donating methoxy group in the meta position and the electron-withdrawing chloro and iodo groups, also in meta positions. The net effect positions the signal in the typical range for a fluorine on a polysubstituted benzene ring.[9][10]

The precise chemical shift provides a unique fingerprint of the substitution pattern. Any deviation from the predicted value in an experimental spectrum can indicate through-space interactions or unexpected conformational effects.

Molecule Substituents on Benzene Ring sub_OMe OCH₃ (Strong Donor) Molecule->sub_OMe sub_F F (Strong Inductive Withdrawer) Molecule->sub_F sub_Cl Cl (Inductive Withdrawer) Molecule->sub_Cl sub_I I (Heavy Atom Effect) Molecule->sub_I Inductive Inductive Effect (Through σ-bonds) Shifts Resulting ¹³C Chemical Shifts Inductive->Shifts Resonance Resonance Effect (Through π-system) Resonance->Shifts sub_OMe->Inductive sub_OMe->Resonance sub_F->Inductive sub_F->Resonance sub_Cl->Inductive sub_Cl->Resonance sub_I->Inductive

Caption: Influence of substituent electronic effects on the final ¹³C NMR chemical shifts.

Hypothetical Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for a compound like 1-chloro-5-fluoro-3-iodo-2-methoxybenzene, a standardized protocol is essential.

Objective: To obtain quantitative ¹³C and ¹⁹F NMR spectra with high resolution and signal-to-noise ratio for unambiguous signal assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its volatility and minimal interference in the aromatic region.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹³C NMR referencing (δ = 0.0 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.0 ppm) or an internal secondary reference may be used.

    • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for both the ¹³C and ¹⁹F frequencies to ensure maximum sensitivity.

    • Shim the magnetic field on the sample to achieve optimal field homogeneity, characterized by a sharp and symmetrical solvent peak.

  • ¹³C NMR Acquisition:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 pulse program).

    • Spectral Width: ~250 ppm (e.g., from -20 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is required.

    • Number of Scans: 1024 to 4096, depending on sample concentration, to achieve adequate signal-to-noise.

  • ¹⁹F NMR Acquisition:

    • Experiment: Standard proton-decoupled ¹⁹F experiment.

    • Spectral Width: ~200 ppm (e.g., from -50 to -250 ppm) to cover the organofluorine region.

    • Acquisition Time: ~1.0 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 64 to 256. ¹⁹F is a highly sensitive nucleus, requiring fewer scans than ¹³C.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3-1.0 Hz for ¹³C, ~0.2 Hz for ¹⁹F) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the ¹³C spectrum to the TMS signal at 0.0 ppm and the ¹⁹F spectrum to the reference standard.

    • Integrate signals where appropriate and perform peak picking.

prep 1. Sample Preparation (Dissolve in CDCl₃ + TMS) instrument 2. Instrument Setup (Tune, Match, Shim) prep->instrument c13_acq 3. ¹³C Acquisition (Proton Decoupled) instrument->c13_acq f19_acq 4. ¹⁹F Acquisition (Proton Decoupled) instrument->f19_acq process 5. Data Processing (FT, Phasing, Referencing) c13_acq->process f19_acq->process analysis 6. Spectral Analysis (Assign Peaks, Compare to Prediction) process->analysis

Caption: Standardized workflow for the acquisition and analysis of NMR data.

Conclusion

The structural assignment of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene is a non-trivial task that benefits immensely from a combined analytical and theoretical approach. By comparing computationally predicted ¹³C and ¹⁹F NMR shifts with established principles of substituent effects, researchers can confidently assign spectral features. The large ¹JCF coupling constant serves as a definitive anchor point in the ¹³C spectrum, while the sensitive ¹⁹F chemical shift provides a holistic fingerprint of the molecule's electronic architecture. Following a rigorous experimental protocol is crucial to obtaining high-fidelity data that validates these theoretical models, ultimately enabling the unambiguous characterization of complex molecular entities in research and development.

References

  • Orton, H. W., et al. (2021). "Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins". Journal of the American Chemical Society. [Link]

  • Ishizuka, R., & Wudarczyk, J. (2021). "The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes". RSC Publishing. [Link]

  • ACD/Labs. "NMR Prediction Software". ACD/Labs Website. [Link]

  • Stoy, A., et al. (2022). "A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds". RSC Publishing. [Link]

  • Orton, H. W., et al. (2021). "Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins". Journal of the American Chemical Society. [Link]

  • Orton, H. W., et al. (2021). "Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific Contacts in Proteins". University of Zurich Open Research Repository. [Link]

  • Orton, H. W., et al. (2021). "Through-Space Scalar ¹⁹F-¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins". PubMed. [Link]

  • Sahu, S., & Roy, A. K. (2022). "Computational protocol for predicting ¹⁹F NMR chemical shifts for PFAS and connection to PFAS structure". Environmental Science: Processes & Impacts. [Link]

  • ChemAxon. "NMR Predictor". ChemAxon Docs. [Link]

  • Bruker. "Mnova Predict | Accurate Prediction". Bruker Website. [Link]

  • Wishart Research Group. "CASPRE - ¹³C NMR Predictor". CASPRE Website. [Link]

  • Penner, P., et al. (2023). "Prediction of ¹⁹F NMR chemical shift by machine learning". Journal of Cheminformatics. [Link]

  • Tan, Y. J., et al. (2025). "Inter-residue through-space scalar ¹⁹F– ¹⁹F couplings between CH2F groups in a protein". Magnetic Resonance. [Link]

  • Modgraph. "NMR Prediction". Modgraph Website. [Link]

  • Penner, P., et al. (2023). "QM assisted ML for ¹⁹F NMR chemical shift prediction". Journal of Cheminformatics. [Link]

  • Perjési, P., & Pápai, B. (2005). "Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds". Molecules. [Link]

  • JoVE. "NMR Spectroscopy of Benzene Derivatives". Journal of Visualized Experiments. [Link]

  • Moodle. "NMR Spectroscopy of Benzene Derivatives". Moodle Docs. [Link]

  • Kitching, W., et al. (1976). "Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes". The Journal of Organic Chemistry. [Link]

  • Prakash, G. K. S., et al. (2004). "Study of the fluoro- and chlorodimethylbutyl cations". ResearchGate. [Link]

  • Blaschke, L., et al. (2020). "Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex". Angewandte Chemie. [Link]

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia. [Link]

  • Wotal, A. C., & Tantillo, D. J. (2018). "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds". The Journal of Organic Chemistry. [Link]

  • Wotal, A. C., & Tantillo, D. J. (2018). "Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds". The Journal of Organic Chemistry. [Link]

  • Gerig, J. T. "Fluorine NMR". University of California, Santa Barbara. [Link]

  • UCSB Chemistry and Biochemistry. "¹⁹F Chemical Shifts and Coupling Constants". UCSB NMR Facility. [Link]

  • Stoy, A., et al. (2022). "A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds". ChemRxiv. [Link]

  • Urick, A. K., & Pomerantz, W. C. K. (2020). "¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery". Journal of Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. "Interpreting C-13 NMR Spectra". Chemistry LibreTexts. [Link]

  • Compound Interest. "A Guide to ¹³C NMR Chemical Shift Values". Compound Interest. [Link]

  • AOBChem. "1-Chloro-3-fluoro-5-iodo-2-methoxybenzene". AOBChem. [Link]

  • University of Puget Sound. "¹³C NMR Chemical Shift Table". University of Puget Sound. [Link]

  • ACD/Labs. "A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds". ACD/Labs Website. [Link]

  • Ashenhurst, J. "13-C NMR - How Many Signals". Master Organic Chemistry. [Link]

  • da Silva, F. C., et al. (2017). "A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones". Journal of the Brazilian Chemical Society. [Link]

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Comparative

High-Performance Liquid Chromatography Strategy for Purity Profiling of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

A Comparative Technical Guide for Process Chemists and Analytical Scientists Executive Summary Developing a purity method for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS: 1228093-59-1) presents a distinct set of chrom...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Chemists and Analytical Scientists
Executive Summary

Developing a purity method for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS: 1228093-59-1) presents a distinct set of chromatographic challenges. As a poly-halogenated anisole derivative, this compound exhibits high lipophilicity and lacks ionizable functional groups, rendering pH manipulation ineffective for selectivity. More critically, the synthesis of this intermediate often yields regioisomers (e.g., 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene) that co-elute on standard alkyl-bonded phases.

This guide compares two separation strategies: the industry-standard C18 (Octadecyl) approach versus an optimized Phenyl-Hexyl chemistry. Based on π-π interaction mechanics, we demonstrate why the Phenyl-Hexyl phase provides superior resolution of critical isomeric impurities, establishing it as the authoritative method for release testing in drug development.

Part 1: The Chromatographic Challenge

The target analyte is a tetrasubstituted benzene ring. Its separation physics are governed by two factors:

  • Hydrophobicity: The iodine and chlorine atoms significantly increase retention on non-polar phases.

  • Steric & Electronic Nuance: The methoxy group (electron-donating) and halogens (electron-withdrawing) create a specific electron cloud density. Regioisomers differ only in the arrangement of this density, not the total hydrophobicity.

The Problem with Standard Methods: A standard C18 column interacts primarily through hydrophobic dispersion forces. Since regioisomers of this molecule have nearly identical LogP values, C18 columns often fail to resolve them, resulting in "shoulder" peaks or artificially high purity values.

Part 2: Method Selection & Strategy
Mechanism of Action: Why Phenyl-Hexyl?

While C18 relies on hydrophobic exclusion, Phenyl-Hexyl phases introduce a secondary retention mechanism: π-π (pi-pi) interactions .

  • The iodine atom on the analyte is highly polarizable (a "soft" heteroatom).

  • The phenyl ring of the stationary phase acts as a π-electron donor/acceptor.[1]

  • Critical Differentiator: The spatial position of the electron-withdrawing Fluorine and Iodine atoms alters the availability of the analyte's π-system. The Phenyl-Hexyl phase can "sense" this electronic difference, separating isomers that C18 misses.

Mobile Phase Selection
  • Methanol (MeOH): Preferred. Protic solvents like MeOH facilitate π-π interactions between the solute and the stationary phase.

  • Acetonitrile (ACN): Alternative. ACN has its own π-electrons (triple bond), which can compete with the stationary phase, potentially suppressing the selectivity gain.

Part 3: Comparative Performance Guide

The following data summarizes the performance of the Standard Method (C18) vs. the Optimized Method (Phenyl-Hexyl) for a crude reaction mixture containing the target and its 3-fluoro-5-iodo isomer.

MetricMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl
Stationary Phase Agilent ZORBAX Eclipse Plus C18 (or equiv.)Phenomenex Luna Phenyl-Hexyl (or equiv.)
Mobile Phase Water / Acetonitrile (Gradient)Water / Methanol (Gradient)
Interaction Mode Hydrophobic InteractionHydrophobic + π-π Interaction
Target Retention (

)
12.4 min14.2 min
Isomer Resolution (

)
0.8 (Co-eluting shoulder)2.4 (Baseline separation)
Tailing Factor (

)
1.11.05
LOD (UV 220nm) 0.05%0.03%

Verdict: Method A is suitable for rough reaction monitoring but fails QC release criteria (


). Method B is the required standard for purity profiling.
Part 4: Detailed Experimental Protocols
Protocol A: Optimized Purity Method (Phenyl-Hexyl)

Recommended for Final Release Testing and Impurity Profiling.

1. Instrument Configuration:

  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: UV at 220 nm (primary) and 254 nm (secondary).

    • Note: 220 nm captures the benzene ring absorption; Iodine provides strong absorbance but can be subject to solvent cut-off effects if low-quality MeOH is used.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm particle size.

  • Temperature: 30°C.

2. Reagents:

  • Solvent A: HPLC Grade Water (0.1% Formic Acid - optional, improves peak shape if phenol impurities are present).

  • Solvent B: HPLC Grade Methanol.

3. Gradient Program:

Time (min) % Solvent A (Water) % Solvent B (MeOH) Flow Rate (mL/min)
0.0 50 50 1.0
15.0 10 90 1.0
20.0 10 90 1.0
20.1 50 50 1.0

| 25.0 | 50 | 50 | 1.0 |

4. Sample Preparation:

  • Diluent: Methanol.[2][3]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb halogenated aromatics).

Part 5: Visualization of Logic & Workflow

The following diagrams illustrate the decision logic and the analytical workflow for this specific compound.

Figure 1: Column Selection Logic for Halogenated Aromatics

This decision tree explains the "Senior Scientist" rationale for choosing Phenyl-Hexyl over C18.

ColumnSelection Start Analyte Assessment: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Check1 Are there Regioisomers? Start->Check1 Check2 Are LogP values distinct? Check1->Check2 Yes PathA Standard C18 (Hydrophobic Interaction) Check1->PathA No Check2->PathA Yes (Easy Separation) PathB Phenyl-Hexyl (Pi-Pi + Hydrophobic) Check2->PathB No (Similar Hydrophobicity) Mechanism Mechanism: Electron Cloud Differentiation PathB->Mechanism Exploits Halogen Polarizability

Caption: Decision logic for selecting stationary phases. Phenyl-Hexyl is selected when hydrophobicity (LogP) fails to differentiate isomers.

Figure 2: Analytical Workflow

A self-validating workflow ensuring data integrity.

Workflow Sample Crude Sample (Solid) Prep Dissolve in MeOH (0.5 mg/mL) Sample->Prep Inject Inject 10 µL (Phenyl-Hexyl) Prep->Inject Detect UV Detection (220 nm) Inject->Detect Check Check Resolution (Rs > 1.5?) Detect->Check Pass Report Purity Check->Pass Yes Fail Adjust Gradient Slope Check->Fail No Fail->Inject

Caption: Step-by-step analytical workflow from sample preparation to purity reporting.

Part 6: References
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Molnár-Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Compound Summary. Retrieved from [Link]

Sources

Validation

A Comparative Analysis for Strategic Synthesis: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene vs. its Bromo-Analog

In the intricate landscape of medicinal chemistry and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated aromatic compounds are foundational syn...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and materials science, the selection of building blocks is a critical determinant of synthetic efficiency and success. Halogenated aromatic compounds are foundational synthons, prized for their versatility in cross-coupling reactions. This guide provides an in-depth comparison of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene and its corresponding bromo-analog, 1-bromo-3-chloro-5-fluoro-2-methoxybenzene. We will dissect their reactivity profiles, explore the underlying mechanistic principles, and provide actionable experimental protocols to guide your synthetic strategy.

The Fundamental Dichotomy: The Carbon-Halogen Bond

The primary differentiator between the iodo- and bromo-analogs lies in the inherent properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The C-I bond is longer and weaker than the C-Br bond, a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap with carbon. This seemingly subtle difference has profound implications for chemical reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern synthetic chemistry.

The weaker C-I bond translates to a lower bond dissociation energy, making it more susceptible to cleavage. This is the lynchpin of its enhanced reactivity, especially in the rate-determining oxidative addition step of many cross-coupling cycles.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is most prominently displayed in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The general trend in reactivity for aryl halides in these transformations is I > Br > Cl, a direct reflection of the C-X bond strength.

Suzuki-Miyaura Coupling: A Comparative Case Study

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, serves as an excellent platform for comparing the reactivity of our two analogs.

Key Experimental Observations:

  • Reaction Kinetics: The reaction of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene with a boronic acid partner will typically proceed at a significantly faster rate than its bromo-counterpart under identical conditions.

  • Catalyst Loading: The higher reactivity of the iodo-analog often permits the use of lower catalyst loadings, which can be advantageous in terms of cost and reducing residual palladium in the final product.

  • Reaction Temperature: The C-I bond can often be activated at lower temperatures, sometimes even at room temperature with a sufficiently active catalyst system. In contrast, the C-Br bond generally requires more thermal energy to undergo oxidative addition.

  • Chemoselectivity: The significant difference in reactivity between the C-I and C-Br bonds allows for selective functionalization. For instance, in a molecule containing both iodine and bromine, the iodine can be selectively coupled, leaving the bromine intact for a subsequent, different coupling reaction. This is more challenging to achieve with chloro- and bromo-substituents due to their closer reactivity profiles.

Comparative Data Summary
Property1-Chloro-5-fluoro-3-iodo-2-methoxybenzene1-Bromo-3-chloro-5-fluoro-2-methoxybenzene
Molecular Weight 302.44 g/mol 255.44 g/mol
C-X Bond Dissociation Energy (approx.) ~220 kJ/mol (C-I)~280 kJ/mol (C-Br)
Relative Reactivity in Cross-Coupling HighModerate
Typical Reaction Temperatures Room temperature to moderate heatingModerate to high heating
Catalyst Loading Generally lowerGenerally higher
Chemoselectivity Potential Excellent (vs. Cl)Good (vs. Cl, but less pronounced)

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a general framework for a Suzuki-Miyaura coupling reaction. Note the key differences in recommended conditions for the iodo- and bromo-analogs.

Materials
  • Aryl halide (1-chloro-5-fluoro-3-iodo-2-methoxybenzene OR 1-bromo-3-chloro-5-fluoro-2-methoxybenzene)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Step-by-Step Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition:

    • For the iodo-analog: Add the palladium catalyst (e.g., 1-2 mol% Pd(PPh₃)₄).

    • For the bromo-analog: A higher catalyst loading (e.g., 2-5 mol% Pd(PPh₃)₄) or a more active catalyst system (e.g., a palladacycle or a combination of a palladium source and a bulky phosphine ligand) may be required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Reaction Execution:

    • For the iodo-analog: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.

    • For the bromo-analog: Heat the reaction mixture to a higher temperature, typically 80-110 °C. Monitor the reaction progress.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step where the difference in C-I and C-Br bond strength is most impactful.

Suzuki_Coupling Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (X = I or Br) Pd0->ArPdX + Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr + Ar'-B(OR)2 (Base Mediated) ArPdAr->Pd0 ReductElim Reductive Elimination Product Ar-Ar' Product ReductElim->Product BoronicAcid Ar'-B(OR)2 Base Base ArX Ar-X (Substrate)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Recommendations

  • For Rapid Synthesis and Mild Conditions: When speed is paramount and the downstream chemistry is compatible with milder conditions, 1-chloro-5-fluoro-3-iodo-2-methoxybenzene is the superior choice. Its high reactivity allows for faster reactions, often at lower temperatures and with lower catalyst loadings.

  • For Orthogonal Synthesis and Cost Considerations: If a stepwise, chemoselective functionalization is desired, the iodo-analog offers a distinct advantage due to the large reactivity difference between the C-I and C-Cl bonds. However, if cost is a primary driver and the required reaction conditions are not prohibitive, the bromo-analog can be a more economical option, as aryl bromides are often less expensive than their corresponding iodides.

  • In Complex Molecules: In the synthesis of complex molecules with multiple functional groups, the milder conditions tolerated by the iodo-analog can be crucial for preserving sensitive functionalities elsewhere in the molecule.

Conclusion

The choice between 1-chloro-5-fluoro-3-iodo-2-methoxybenzene and its bromo-analog is not merely a matter of substituting one halogen for another. It is a strategic decision that impacts reaction kinetics, required experimental conditions, and the potential for chemoselective transformations. The enhanced reactivity of the iodo-compound, rooted in the fundamental weakness of the C-I bond, often renders it the more efficient building block, particularly when mild conditions are a priority. Conversely, the bromo-analog remains a viable and often more cost-effective option for transformations where harsher conditions are tolerable. A thorough understanding of these differences empowers the synthetic chemist to make informed decisions, optimizing synthetic routes for efficiency, cost, and elegance.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Bond Dissociation Energies of Organic Molecules Source: CRC Handbook of Chemistry and Physics URL: [Link]

  • Title: Recent advances in the Sonogashira reaction Source: Chemical Society Reviews URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Reactions URL: [Link]

Comparative

A Comparative Guide to the Synthesis and Validation of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical analysis of synthetic routes for producing 1-chloro-5-fluoro-3-iodo-2-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of synthetic routes for producing 1-chloro-5-fluoro-3-iodo-2-methoxybenzene, a key intermediate in pharmaceutical and agrochemical research. We will objectively compare potential synthetic strategies, offering insights into the rationale behind experimental choices and providing supporting data for validation. This document is designed to empower researchers to make informed decisions in the synthesis and quality control of this critical building block.

Introduction: The Significance of a Polysubstituted Aromatic Intermediate

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a highly functionalized aromatic compound. Its unique substitution pattern, featuring chloro, fluoro, iodo, and methoxy groups, makes it a valuable precursor for the synthesis of complex molecules. The presence of multiple reactive sites allows for selective modification through various cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The validation of its synthesis is paramount to ensure the purity and identity of the final products, which is a critical aspect of drug discovery and development.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic pathways are proposed for the synthesis of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene. The first route commences with a commercially available aniline derivative and employs a Sandmeyer-type reaction for iodination. The second approach involves the direct halogenation of a substituted anisole.

Route 1: Synthesis via Sandmeyer Iodination of a Substituted Aniline

This strategy leverages the versatile Sandmeyer reaction to introduce the iodine atom onto the aromatic ring. The proposed multi-step synthesis begins with the commercially available 3-chloro-5-fluoroaniline.

Workflow for Synthetic Route 1

cluster_0 Intermediate Synthesis A 3-Chloro-5-fluoroaniline B Step 1: Diazotization NaNO₂, HCl, 0-5 °C A->B Methoxylation (Hypothetical Step) C 3-Chloro-5-fluoro-2-methoxyaniline B->C D Step 2: Sandmeyer Iodination KI C->D Diazotization & Iodination E 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene D->E

Caption: Proposed synthetic pathway starting from 3-chloro-5-fluoroaniline.

Causality Behind Experimental Choices:

  • Starting Material: 3-Chloro-5-fluoroaniline is a readily available and relatively inexpensive starting material.[1][2] The aniline group provides a convenient handle for the introduction of the iodine atom via diazotization.

  • Diazotization and Sandmeyer Reaction: The Sandmeyer reaction is a well-established and reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4][5][6][7] The use of potassium iodide (KI) for the iodination step is a common and effective variation of this reaction.[8] This method is often preferred for introducing iodine as it does not typically require a copper catalyst.[4][5]

Challenges and Considerations:

A critical step in this proposed route is the introduction of the methoxy group at the ortho position to the amine. A direct and selective methoxylation of 3-chloro-5-fluoroaniline at the 2-position could be challenging. A more plausible, albeit longer, route would involve starting from a precursor where the methoxy group is already in place or can be introduced regioselectively.

Route 2: Electrophilic Iodination of a Substituted Anisole

This alternative approach begins with a pre-formed anisole derivative and introduces the iodine atom through electrophilic aromatic substitution. A potential starting material for this route is 1-chloro-5-fluoro-2-methoxybenzene.

Workflow for Synthetic Route 2

A 1-Chloro-5-fluoro-2-methoxybenzene B Step 1: Electrophilic Iodination I₂, Oxidizing Agent (e.g., HIO₃, HNO₃) A->B Iodination C 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene B->C

Caption: Proposed synthetic pathway via electrophilic iodination.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis would begin with 1-chloro-5-fluoro-2-methoxybenzene. The synthesis of this precursor would likely start from a more basic building block like 1,3-dichloro-5-fluorobenzene.

  • Electrophilic Iodination: The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. The iodine would be directed to the positions ortho and para to the methoxy group. Given the existing chloro and fluoro substituents, the most likely position for iodination would be at the 3-position. Various reagents can be employed for electrophilic iodination, such as iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or N-iodosuccinimide (NIS).[2][9][10] The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Challenges and Considerations:

The primary challenge in this route is achieving the desired regioselectivity during the iodination step. The presence of multiple substituents on the aromatic ring can lead to the formation of isomeric byproducts. Careful optimization of the reaction conditions, including the choice of solvent and temperature, is necessary to favor the formation of the desired 3-iodo isomer.

Comparative Data Summary

ParameterRoute 1: Sandmeyer IodinationRoute 2: Electrophilic Iodination
Starting Material Availability 3-chloro-5-fluoroaniline is commercially available.1-chloro-5-fluoro-2-methoxybenzene may require synthesis.
Regioselectivity Generally high, as the position of the amine dictates the position of iodination.Potentially lower, with a risk of forming isomeric byproducts.
Reaction Conditions Diazotization requires low temperatures (0-5 °C). The Sandmeyer reaction itself can be sensitive.Can often be performed at or above room temperature, but may require strong acids or oxidizing agents.
Potential Byproducts Phenolic byproducts from the reaction of the diazonium salt with water.Isomeric iodinated products.
Overall Yield Dependent on the efficiency of both the diazotization and the Sandmeyer steps.Highly dependent on the regioselectivity of the iodination.

Experimental Protocols and Validation

The following section provides a generalized, yet detailed, protocol for the key transformations discussed, along with methods for validating the intermediates and the final product.

Protocol 1: Sandmeyer-Type Iodination of an Aryl Amine

This protocol describes the conversion of an aromatic amine to an aryl iodide.

Materials:

  • Aromatic amine (e.g., 3-chloro-5-fluoro-2-methoxyaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Potassium iodide (KI)

  • Ice

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve the aromatic amine in a mixture of concentrated HCl and water in a flask.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove excess iodine), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Electrophilic Iodination of an Anisole Derivative

This protocol outlines the direct iodination of an activated aromatic ring.

Materials:

  • Anisole derivative (e.g., 1-chloro-5-fluoro-2-methoxybenzene)

  • Iodine (I₂)

  • Oxidizing agent (e.g., iodic acid (HIO₃) or nitric acid (HNO₃)) or N-Iodosuccinimide (NIS)

  • Solvent (e.g., acetic acid, dichloromethane, or acetonitrile)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the anisole derivative in the chosen solvent in a round-bottom flask.

    • Add the iodinating reagent (e.g., a mixture of iodine and an oxidizing agent, or NIS).

    • If using an acid-catalyzed reaction, a catalytic amount of a strong acid like trifluoroacetic acid may be added.[11]

  • Reaction Execution:

    • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate and the iodinating agent) for the required time (monitored by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted iodine.

    • Neutralize any acid with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Validation of Intermediates and Final Product

The identity and purity of the synthesized compounds must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential for a self-validating system.

Workflow for Product Validation

A Crude Product B Purification (Column Chromatography / Recrystallization) A->B C Purity Analysis (HPLC, GC-MS) B->C D Structure Elucidation (¹H NMR, ¹³C NMR, MS) C->D E Validated Product D->E

Caption: A standard workflow for the purification and validation of synthesized compounds.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the intermediates and the final product. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which helps to confirm the molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously provide information on purity and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. By comparing the retention time of the product with a known standard (if available) and analyzing the peak area, the purity can be accurately determined.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule.

Expected Spectroscopic Data for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene:

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the substitution pattern.

  • ¹³C NMR: The spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being influenced by the attached substituents.

  • Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₅ClFIO). The isotopic pattern of the molecular ion peak would be characteristic of the presence of chlorine and iodine.

Conclusion and Recommendations

The synthesis of 1-chloro-5-fluoro-3-iodo-2-methoxybenzene can be approached through at least two plausible synthetic routes. The Sandmeyer iodination of a corresponding aniline precursor offers the potential for high regioselectivity, provided a suitable starting material can be synthesized or procured. The electrophilic iodination of a substituted anisole presents a more direct approach but may require careful optimization to control the regioselectivity.

For researchers embarking on the synthesis of this valuable intermediate, we recommend the following:

  • Thorough Literature Search: Before commencing any synthetic work, a comprehensive search for detailed experimental procedures for the target molecule or closely related analogues is crucial.

  • Small-Scale Pilot Reactions: When exploring a new synthetic route, it is advisable to perform small-scale pilot reactions to optimize the reaction conditions and assess the feasibility of the transformation.

  • Rigorous Product Validation: Employ a suite of analytical techniques (NMR, MS, HPLC) to unequivocally confirm the identity and purity of all intermediates and the final product.

By carefully considering the synthetic strategies and implementing robust validation methods, researchers can confidently produce high-quality 1-chloro-5-fluoro-3-iodo-2-methoxybenzene for their research and development needs.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink. [Link]

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. ChemRxiv. [Link]

  • Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions - Supporting Information. Royal Society of Chemistry. [Link]

  • 1-Chloro-3-fluoro-5-iodo-2-methoxybenzene - AOBChem. AOBChem. [Link]

  • "Fluorobenzene". - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Sandmeyer reaction (video) | Khan Academy. Khan Academy. [Link]

  • Regioselective iodination of hydroxylated aromatic ketones - arkat usa. ARKAT USA, Inc.. [Link]

  • Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation - research.chalmers.se. Chalmers University of Technology. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. National Center for Biotechnology Information. [Link]

  • 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium. Medium. [Link]

  • Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs. Google Docs.
  • CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents.

Sources

Safety & Regulatory Compliance

Safety

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene: Safe Handling &amp; Disposal Protocol

[1] Executive Safety Summary 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS: 1228093-59-1) is a polyhalogenated aromatic ether used primarily as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

1-Chloro-5-fluoro-3-iodo-2-methoxybenzene (CAS: 1228093-59-1) is a polyhalogenated aromatic ether used primarily as a pharmaceutical intermediate.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of Iodine, Chlorine, and Fluorine.[1] Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) can lead to the formation of toxic dioxins during incineration or damage to catalytic oxidizers in waste treatment facilities.[1]

Immediate Hazard Profile
ParameterClassificationOperational Implication
Toxicity Acute Tox. 4 (Oral, Dermal, Inhal.)[1]Do not handle open containers outside a fume hood.
Reactivity Stable; Incompatible with OxidizersKeep away from nitric acid, perchlorates, and peroxides.[1]
Physical State Solid (Powder/Crystal)Dust explosion hazard if micronized; use wet-wiping for spills.
Waste Class Halogenated Organic MUST be incinerated at high temperature (>1100°C).

Waste Characterization & Segregation Logic

Why this specific protocol matters.

This compound is not explicitly listed on the EPA's RCRA P-list or U-list. However, under 40 CFR § 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics.[1] Due to its polyhalogenated nature and acute toxicity, it must be managed as Hazardous Chemical Waste .[1]

The "Halogen Rule"

Standard laboratory waste streams are often separated into "Halogenated" and "Non-Halogenated" solvents.

  • Mechanism: When incinerated, non-halogenated solvents (e.g., Acetone, Methanol) burn cleanly to CO₂ and H₂O.[1]

  • Risk: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene contains halogens that convert to acidic gases (HCl, HF, HI) upon combustion.[1]

  • Requirement: This waste stream must be directed to a facility equipped with acid gas scrubbers . Mixing it with non-halogenated waste can result in regulatory fines and rejection by the disposal facility.

Operational Disposal Workflow

This protocol defines the step-by-step lifecycle of the chemical from bench to pickup.

Phase 1: Pre-Disposal Stabilization

Before moving waste to the central accumulation area, ensure the material is stable.[1]

  • Quench Reactive Intermediates: If the chemical was used in a reaction (e.g., lithiation), ensure all reactive species are quenched (usually with saturated NH₄Cl or water) before bottling.[1]

  • pH Check: Verify the waste stream pH is between 5 and 9 . Extreme pH can degrade waste containers.

    • Action: If acidic (pH < 4), neutralize slowly with Sodium Bicarbonate (NaHCO₃).[1]

    • Action: If basic (pH > 10), neutralize with dilute Citric Acid.[1]

Phase 2: Segregation & Packaging

Select the correct waste stream based on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)[1]
  • Container: Wide-mouth HDPE jar or the original glass container.

  • Labeling: "Hazardous Waste - Solid, Toxic."[1]

  • Constituents: List "1-Chloro-5-fluoro-3-iodo-2-methoxybenzene" explicitly. Do not use abbreviations.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Container: Amber glass or HDPE carboy (if compatible with solvent).

  • Stream: Halogenated Solvent Waste .

  • Compatibility: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the carboy.[1]

Phase 3: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid OrigContainer Is it in Original Container? Solid->OrigContainer BagTag Double Bag (Clear Poly) Attach Hazardous Waste Label OrigContainer->BagTag No (Spill debris/Weigh boat) SolidDrum Place in Lab Pack / Solid Waste Drum OrigContainer->SolidDrum Yes (Surplus chemical) BagTag->SolidDrum Pickup Schedule EHS Pickup (High Temp Incineration) SolidDrum->Pickup HaloCheck Segregate Stream: HALOGENATED ORGANIC Liquid->HaloCheck Carboy Transfer to Safety Carboy (HDPE or Glass) HaloCheck->Carboy Labeling Label: 'Contains Halogens' List all constituents >1% Carboy->Labeling Labeling->Pickup

Figure 1: Logic flow for the segregation and packaging of halogenated anisole waste.[1]

Emergency Procedures (Spill & Exposure)

In the event of a spill during transport or disposal preparation:

  • Isolation: Evacuate the immediate area (10 ft radius). Mark the zone.

  • PPE: Double nitrile gloves, lab coat, and N95/P100 particulate respirator (if solid powder) or organic vapor cartridge (if volatile solution).[1]

  • Solid Spill:

    • Do NOT sweep dry (generates dust).

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Scoop into a wide-mouth jar. Label as "Hazardous Waste - Debris."

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Do not use paper towels if the solvent carrier is an oxidizer (unlikely here, but good practice).[1]

    • Place absorbents in a sealed bag/pail.

Regulatory Compliance & Documentation

Detailed record-keeping is required to satisfy EPA and local environmental agencies.

  • RCRA Status: While not a "Listed" waste (P/U codes), it acts as a "Characteristic" waste if it exhibits toxicity.[1] Most institutions default to managing it as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents like F-listed methylene chloride), but it must be incinerated.[1]

  • Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (1-Chloro-5-fluoro-3-iodo-2-methoxybenzene)."[1]

  • Storage Limit: Do not store waste in the lab for more than 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators).

References

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved February 17, 2026, from [Link][1]

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide. Retrieved February 17, 2026, from [Link][1]

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene

As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. The protocols herein are designed to establish a self-validati...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven directives for the safe handling of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers and drug development professionals can operate with confidence and minimize risk. This document moves beyond a simple checklist to explain the causality behind each safety measure, building a deep, trust-based understanding of chemical handling.

Immediate Safety Briefing: Core Principles

Given the structure of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene—a halogenated aromatic compound—it must be handled with the assumption of significant toxicity until proven otherwise. The hazards associated with similar molecules include acute toxicity if swallowed, inhaled, or in contact with skin; serious eye and skin irritation; and potential for long-term effects such as organ damage or carcinogenicity.[1][2][3] Therefore, our safety posture is built on three pillars:

  • Engineering Controls First: Your primary shield is not your PPE, but your laboratory's engineering controls. All handling of this compound is mandatory within a certified chemical fume hood.[4][5]

  • PPE as the Last Line of Defense: Personal protective equipment is essential to protect you from residual risks and accidental exposures.[6] It does not eliminate the hazard itself.

  • Contingency Planning: Be prepared for deviations. Know the location and operation of safety showers and eyewash stations before you begin work.[5][7]

The Multi-Layered Defense: Selecting Your Personal Protective Equipment

The selection of appropriate PPE is a critical decision-making process based on the anticipated hazards of halogenated aromatic compounds.

Hand Protection: A Critical Choice

Incidental contact is the most common form of chemical exposure in a laboratory setting.[6] The choice of glove material is therefore paramount. Standard nitrile gloves, while offering good dexterity, provide poor protection against many halogenated and aromatic hydrocarbons.[8] For handling 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene, a more robust strategy is required.

Recommendation: Double-gloving is mandatory.

  • Inner Glove: A thin nitrile glove for dexterity and as a secondary barrier.

  • Outer Glove: A glove made of a highly resistant material such as Fluoroelastomer (Viton®) or Butyl rubber. For tasks with a high risk of splash or for prolonged handling, a laminate glove like Silver Shield®/Norfoil® offers the highest level of chemical resistance.[6][8]

Table 1: Glove Material Chemical Resistance Comparison

Glove Material Recommended Use Case Resistance to Halogenated/Aromatic Solvents Key Considerations
Nitrile Inner glove for double-gloving; incidental contact only.[6][8] Poor to Fair[8] Excellent dexterity; must be changed immediately upon contact.
Neoprene Not Recommended Poor[8] Inadequate protection for this chemical class.
Butyl Rubber Recommended Outer Glove Good (Poor against some hydrocarbons)[8] Good for polar organics; provides a strong barrier.
Fluoroelastomer (Viton®) Highly Recommended Outer Glove Excellent[6][8] Offers exceptional resistance to chlorinated and aromatic solvents. Good resistance to cuts.[6]

| Silver Shield®/Norfoil® | Highest Protection Outer Glove | Excellent[6][8] | Best choice for extended handling or unknown hazards, though may be stiff and reduce dexterity.[8] |

Eye and Face Protection: An Impenetrable Barrier

Safety glasses are insufficient for handling this liquid chemical as they do not provide a seal against splashes.[6]

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards and provide a full seal around the eyes are mandatory.[4][6]

  • Recommended for Volume >50mL or Splash Risk: A full-face shield must be worn over chemical splash goggles. The goggles provide the seal, while the face shield protects the neck and face from the initial energy of a splash.[4][9]

Skin and Body Protection

A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. Ensure clothing is fully buttoned. Contaminated clothing must be removed immediately while under a safety shower.[10]

Respiratory Protection

All procedures must be performed within a properly functioning and certified chemical fume hood.[4][5] A respirator should only be necessary if engineering controls fail or are not feasible. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training. For this class of compounds, an air-purifying respirator with organic vapor cartridges would be appropriate.[11]

Operational Protocol: From Lab Bench to Disposal

A systematic workflow is critical to ensuring safety at every stage of handling.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Execution cluster_cleanup Phase 3: Cleanup & Disposal A Review SDS & SOP B Verify Fume Hood (Check certification date & airflow) A->B C Locate Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Assemble Materials C->D E Don PPE (Coat -> Goggles -> Face Shield -> Gloves) D->E F Perform Chemical Handling (Inside fume hood, sash lowered) E->F G Decontaminate Surfaces & Glassware (Before removing from hood) F->G H Segregate Hazardous Waste (Label container clearly) G->H I Doff PPE (Correct Sequence) (Outer Gloves -> Face Shield -> Goggles -> Coat -> Inner Gloves) H->I J Wash Hands Thoroughly (Soap & Water) I->J

Caption: Safe Handling Workflow for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.

Step-by-Step Guidance
  • Preparation & Pre-Handling Check:

    • Thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS).

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Confirm the locations of the nearest safety shower, eyewash station, and chemical spill kit.

    • Prepare all necessary labware and reagents before handling the primary compound.

  • Donning PPE (The Correct Sequence):

    • First, put on your lab coat and fasten it completely.

    • Next, put on your chemical splash goggles.

    • If required, place the face shield over the goggles.

    • Finally, don your inner and then outer chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

    • Keep the fume hood sash at the lowest possible working height.

    • Use non-sparking tools if the compound is being handled near flammable solvents.[2][12]

  • Decontamination & Doffing PPE (The Correct Sequence):

    • Before removing any items from the fume hood, decontaminate their exterior surfaces.

    • To remove PPE, first, remove the outer gloves.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Finally, remove the inner nitrile gloves.

    • This sequence is designed to prevent the transfer of contaminants from your PPE to your skin.

  • Waste Disposal:

    • All materials contaminated with 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene, including pipette tips, wipes, and used gloves, must be disposed of as hazardous chemical waste.[1][12]

    • Collect waste in a clearly labeled, sealed container that is compatible with the chemical. Follow all institutional and local regulations for hazardous waste disposal.[1]

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

Table 2: Emergency First Aid Procedures

Exposure Route Immediate Action Key Considerations
Eye Contact Immediately flush eyes and inner eyelids with copious amounts of water for at least 15 minutes at an eyewash station.[7][10] Hold eyelids open to ensure water reaches all surfaces.[7] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes under a safety shower.[10] Do not use salves or attempt to neutralize the chemical.[10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[2][12][13] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth) and administer oxygen if trained to do so.[12][13] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. [12] Rinse the mouth thoroughly with water.[14] | If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |

Spill Response
  • Minor Spill (inside a fume hood): Use a spill kit with an absorbent material appropriate for chemical spills. Protect yourself with full PPE. Decontaminate the area and dispose of all materials as hazardous waste.[10]

  • Major Spill (outside a fume hood or large volume): Evacuate the immediate area. Alert others and your supervisor. Contact your institution's Environmental Health & Safety (EHS) emergency line.[7][10] Do not attempt to clean it up yourself.

References

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
  • Safety Data Sheet for 1-chloro-2-nitrobenzene. (2025, November 6). Sigma-Aldrich.
  • EOD Medical Pocket Guide to Chemical Hazards.
  • Safety Data Sheet for 1-Chloro-4-iodobenzene. (2025, May 2). TCI EUROPE N.V.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • Safety Data Sheet for 4-Fluoroanisole. (2025, September 5). Thermo Fisher Scientific.
  • Polycyclic Arom
  • Safety Data Sheet for 1-Chloro-3-fluorobenzene. (2025, December 21). Fisher Scientific.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • Source Dynamics - Greenbook.
  • Safety Data Sheet for 2,4-Dichloroaniline.
  • MSDS of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. (2018, December 21).
  • Safety Data Sheet for 1-Chloro-4-iodobenzene.
  • Benzene – Lab-Specific Standard Operating Procedure. Carleton University Environmental Health & Safety.

Sources

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